Antimycin A8b
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
197791-91-6 |
|---|---|
Molecular Formula |
C27H38N2O9 |
Molecular Weight |
534.6 g/mol |
IUPAC Name |
[(2R,3S,6S,7R,8R)-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-8-(3-methylbutyl)-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate |
InChI |
InChI=1S/C27H38N2O9/c1-14(2)10-11-19-24(38-21(31)12-15(3)4)17(6)37-27(35)22(16(5)36-26(19)34)29-25(33)18-8-7-9-20(23(18)32)28-13-30/h7-9,13-17,19,22,24,32H,10-12H2,1-6H3,(H,28,30)(H,29,33)/t16-,17+,19-,22+,24+/m1/s1 |
InChI Key |
HLEQYMYKLIYQRC-GFRRLMGDSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H](C(=O)O[C@@H]([C@@H](C(=O)O1)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)CCC(C)C)OC(=O)CC(C)C |
Canonical SMILES |
CC1C(C(C(=O)OC(C(C(=O)O1)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)CCC(C)C)OC(=O)CC(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Antimycin A8b: A Technical Guide for Researchers
Antimycin A8b is a member of the antimycin A complex, a group of secondary metabolites produced by Streptomyces bacteria.[1][2] Known for their potent biological activities, antimycins, including A8b, are widely utilized in biomedical research as inhibitors of mitochondrial respiration. This guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, with a focus on its mechanism of action and its application in experimental settings.
Chemical Structure and Properties
This compound is a nine-membered bis-lactone ring structure.[2] The detailed chemical identifiers for this compound are provided in the table below. While specific experimental data for this compound is limited, the general physical and chemical properties of the Antimycin A complex offer valuable insights.
| Identifier | Value | Reference |
| Molecular Formula | C27H38N2O9 | [3] |
| Molecular Weight | 534.6 g/mol | [3] |
| SMILES | CC(C)CC[C@@H]1--INVALID-LINK--OC(=O)--INVALID-LINK--OC1=O)NC(=O)c2cccc(c2O)NC=O">C@HOC(=O)CC(C)C | [3] |
| InChI | InChI=1S/C27H38N2O9/c1-14(2)10-11-19-24(38-21(31)12-15(3)4)17(6)37-27(35)22(16(5)36-26(19)34)29-25(33)18-8-7-9-20(23(18)32)28-13-30/h7-9,13-17,19,22,24,32H,10-12H2,1-6H3,(H,28,30)(H,29,33)/t16-,17+,19-,22+,24+/m1/s1 | [3] |
| InChIKey | HLEQYMYKLIYQRC-GFRRLMGDSA-N | [3] |
Table 1: Chemical Identifiers for this compound
| Property | Value | Notes |
| Appearance | White to off-white powder | General for Antimycin A |
| Melting Point | 149-150°C | General for Antimycin A |
| Solubility | Soluble in ethanol (50mg/mL), ether, acetone, chloroform. Slightly soluble in benzene or carbon tetrachloride. Insoluble in water. | General for Antimycin A |
| Storage | Store lyophilized at -20°C, desiccated. In solution, store at -20°C and use within 3 months. | General for Antimycin A[1] |
Table 2: General Physical and Chemical Properties of Antimycin A
Mechanism of Action and Signaling Pathways
This compound, like other antimycins, is a potent inhibitor of the mitochondrial electron transport chain (ETC).[4] Specifically, it binds to the Qi site of Complex III (cytochrome c reductase), thereby blocking the transfer of electrons from ubiquinol to cytochrome c.[5] This inhibition disrupts the Q-cycle, a critical process for proton pumping across the inner mitochondrial membrane.[5]
The disruption of the ETC has several downstream consequences:
-
Inhibition of ATP Synthesis: The blockage of electron flow prevents the generation of a proton gradient necessary for ATP synthase to produce ATP.[5]
-
Increased Reactive Oxygen Species (ROS) Production: The stalled electron transport chain leads to the accumulation of electrons, which can be transferred to molecular oxygen, resulting in the formation of superoxide radicals and other reactive oxygen species.[5]
-
Induction of Apoptosis: The increase in ROS and the disruption of mitochondrial function can trigger the intrinsic apoptotic pathway. This involves the loss of mitochondrial membrane potential, the release of cytochrome c into the cytoplasm, and the subsequent activation of caspases.[4]
Experimental Protocols
This compound is a valuable tool for studying mitochondrial function and dysfunction in various experimental models. Below is a generalized workflow for treating cultured cells with Antimycin A to induce mitochondrial stress.
Detailed Methodologies
Preparation of Antimycin A Stock Solution: For a 15 mM stock solution, reconstitute 10 mg of lyophilized Antimycin A in 1.2 mL of DMSO.[1] Store the stock solution at -20°C for up to 3 months.[1] Aliquot to avoid multiple freeze-thaw cycles.
Cell Treatment: The working concentration and treatment duration will vary depending on the cell type and the desired effect. A common concentration range for inducing mitochondrial dysfunction is 10-50 µM, with treatment times ranging from 30 minutes to 48 hours.[6][7]
Assessment of Mitochondrial Membrane Potential (MMP): A reduction in MMP is an early indicator of mitochondrial dysfunction. Staining with potentiometric dyes such as TMRE (Tetramethylrhodamine, Ethyl Ester) or JC-1 allows for the quantification of MMP by flow cytometry or fluorescence microscopy. A decrease in fluorescence intensity indicates depolarization of the mitochondrial membrane.
Measurement of Reactive Oxygen Species (ROS) Production: Cell-permeable dyes like H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate) or MitoSOX Red are commonly used to measure cellular and mitochondrial ROS, respectively.[7] An increase in fluorescence, detectable by flow cytometry or a plate reader, corresponds to elevated ROS levels.
Cell Viability Assays: To determine the cytotoxic effects of this compound, cell viability can be assessed using various methods. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures metabolic activity, while the trypan blue exclusion assay distinguishes between viable and non-viable cells based on membrane integrity.
Analysis of Apoptosis: The induction of apoptosis can be confirmed by Western blotting for key apoptotic proteins. Look for the cleavage of caspase-3 and the presence of cytochrome c in the cytosolic fraction.
Measurement of Oxygen Consumption Rate (OCR): Extracellular flux analyzers, such as the Seahorse XF Analyzer, can directly measure the OCR of cultured cells, providing a real-time assessment of mitochondrial respiration. Treatment with Antimycin A will cause a rapid decrease in OCR.
Conclusion
This compound is a powerful research tool for investigating mitochondrial biology and the cellular consequences of respiratory chain inhibition. Its well-defined mechanism of action makes it an excellent agent for inducing oxidative stress and apoptosis in a controlled manner. The experimental protocols outlined in this guide provide a starting point for researchers to utilize this compound in their studies of cellular metabolism, signaling, and toxicology.
References
- 1. Antimycin A | Cell Signaling Technology [cellsignal.com]
- 2. Antimycin A | U.S. Geological Survey [usgs.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. Antimycin A - Wikipedia [en.wikipedia.org]
- 6. A Preclinical Evaluation of Antimycin A as a Potential Antilung Cancer Stem Cell Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Antimycin A Analogs: A Technical Guide on Discovery, Origin, and Biological Activity
Disclaimer: Extensive literature searches did not yield specific information on a compound designated "Antimycin A8b." Therefore, this technical guide focuses on the well-characterized Antimycin A family of compounds, providing a comprehensive overview for researchers, scientists, and drug development professionals.
Executive Summary
Antimycins are a class of potent secondary metabolites primarily produced by bacteria of the genus Streptomyces. First discovered in the mid-20th century, they have garnered significant scientific interest due to their diverse biological activities. The most studied member of this family is Antimycin A. These compounds are characterized by a nine-membered dilactone ring linked to a 3-formamidosalicylic acid moiety. Variations in the alkyl side chains of the dilactone ring give rise to a multitude of antimycin analogs.
This document provides an in-depth overview of the discovery and origin of the Antimycin A family, their mechanism of action, and a summary of their biological activities, with a focus on quantitative data and experimental methodologies.
Discovery and Origin
The first member of the antimycin family, Antimycin A, was discovered in 1945.[1] These natural products are predominantly isolated from various species of Streptomyces, a genus of Gram-positive bacteria known for its prolific production of secondary metabolites.[1][2] Streptomyces species are ubiquitous in soil and marine environments.[3][4] For instance, novel antimycin analogues have been isolated from sponge-associated and marine-derived Streptomyces species.[3][5] The biosynthesis of antimycins occurs through a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway.[1]
Mechanism of Action
The primary and most well-elucidated mechanism of action for the Antimycin A family is the inhibition of the mitochondrial electron transport chain. Specifically, they bind to the Qi site of cytochrome c reductase (Complex III), blocking the transfer of electrons from cytochrome b to cytochrome c1.[1] This disruption of the electron flow has several critical downstream effects:
-
Inhibition of ATP Synthesis: The blockage of the electron transport chain prevents the generation of a proton gradient across the inner mitochondrial membrane, which is essential for ATP production via oxidative phosphorylation.[1]
-
Generation of Reactive Oxygen Species (ROS): The inhibition of Complex III leads to the accumulation of electrons upstream, resulting in the increased production of superoxide radicals and other reactive oxygen species.
-
Induction of Apoptosis: The combination of ATP depletion and increased oxidative stress can trigger the intrinsic apoptotic pathway.
Biological Activities
Antimycin A and its analogs exhibit a broad spectrum of biological activities, making them valuable tools for research and potential therapeutic development.
Antifungal Activity
Antimycins have demonstrated potent activity against a range of fungal pathogens. This was one of the first biological activities to be described for this class of compounds.
Insecticidal and Piscicidal Activity
Antimycin A is a potent fish poison (piscicide) and is used in fisheries management to control invasive fish species.[1] It also exhibits insecticidal properties.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of antimycin analogues. Their ability to induce apoptosis makes them of particular interest in oncology research.
Antiviral Activity
Recent research has uncovered the antiviral properties of some antimycin analogues, expanding their potential therapeutic applications.
Quantitative Data
The following tables summarize the available quantitative data for the biological activities of various Antimycin A analogs.
Table 1: Antifungal Activity of Antimycin Analogs
| Compound | Fungal Species | Activity Metric | Value | Reference |
| Antimycin I (1) | Candida albicans | MIC | 8 µg/mL | [5] |
| Antimycin I (1) | Penicillium expansum | MIC | 8 µg/mL | [5] |
| Antimycin I (1) | Penicillium citrinum | MIC | 8 µg/mL | [5] |
| Antimycin I (1) | Botrytis cinerea | MIC | 8 µg/mL | [5] |
Table 2: Antibacterial Activity of Antimycin Analogs
| Compound | Bacterial Species | Activity Metric | Value | Reference |
| Antimycin B2 (2) | Staphylococcus aureus | MIC | 32.0 µg/mL | [3] |
| Antimycin B2 (2) | Loktanella hongkongensis | MIC | 8.0 µg/mL | [3] |
Table 3: Anticancer Activity of Antimycin Analogs
| Compound | Cell Line | Activity Metric | Value | Reference |
| Antimycin A2c | HeLa | IC50 | Not Specified | [6] |
Experimental Protocols
This section outlines general methodologies for key experiments cited in the literature for the characterization of Antimycin A analogs.
Isolation and Purification of Antimycin Analogs
-
Fermentation: Streptomyces strains are cultured in a suitable liquid medium (e.g., starch casein broth) under optimal conditions for secondary metabolite production.[7]
-
Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant. The supernatant is then extracted with an organic solvent such as ethyl acetate.
-
Chromatography: The crude extract is subjected to a series of chromatographic techniques for purification. This typically includes column chromatography on silica gel, followed by high-performance liquid chromatography (HPLC) to isolate individual antimycin analogues.
-
Structure Elucidation: The chemical structures of the purified compounds are determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).[5]
Determination of Minimum Inhibitory Concentration (MIC)
-
Preparation of Inoculum: A standardized suspension of the target microorganism (bacteria or fungi) is prepared in a suitable broth.
-
Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for microbial growth.
-
Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3]
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.
Visualizations
Signaling Pathway of Antimycin A-induced Apoptosis
Caption: Antimycin A induces apoptosis by inhibiting Complex III.
General Experimental Workflow for Antimycin Analog Discovery
Caption: Workflow for discovery of novel Antimycin analogs.
References
- 1. Structure-activity relationships of antifilarial antimycin analogues: a multivariate pattern recognition study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two Antimycin A Analogues from Marine-Derived Actinomycete Streptomyces lusitanus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Novel Antimycin Analogues with Agricultural Antifungal Activities from the Sponge-Associated Actinomycete Streptomyces sp. NBU3104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel antimycin analogue antimycin A2c, derived from marine Streptomyces sp., suppresses HeLa cells via disrupting mitochondrial function and depleting HPV oncoproteins E6/E7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. indianbotsoc.org [indianbotsoc.org]
An In-depth Technical Guide to the Synthesis and Biosynthesis of Antimycin A8b
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimycin A8b belongs to the antimycin family, a group of potent secondary metabolites produced by Streptomyces bacteria.[1] These compounds are characterized by a nine-membered dilactone core linked to a 3-formamidosalicylamide moiety.[2] The structural diversity within the antimycin family arises from variations in the alkyl and acyl side chains attached to the dilactone ring.[3] this compound, with its specific side chains, exhibits significant biological activities, including antifungal and potential anticancer properties, by inhibiting the mitochondrial electron transport chain.[2][4] This guide provides a comprehensive overview of the biosynthetic pathway and synthetic strategies for this compound, tailored for researchers in natural product chemistry and drug development.
Biosynthesis of this compound
The biosynthesis of this compound is orchestrated by a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) assembly line encoded by the ant gene cluster.[5] The pathway can be broadly divided into the formation of the 3-formamidosalicylate (3-FSA) starter unit and the assembly of the dilactone core.
Biosynthesis of the 3-Formamidosalicylate (3-FSA) Starter Unit
The formation of the 3-FSA starter unit begins with the amino acid L-tryptophan. The key enzymatic steps are outlined below:
-
Tryptophan Oxidation: The enzyme AntN, a tryptophan-2,3-dioxygenase, catalyzes the oxidative cleavage of the indole ring of tryptophan to produce N-formyl-L-kynurenine.[2]
-
Conversion to Anthranilate: In some Streptomyces species, a pathway-specific kynureninase, AntP, converts N-formyl-L-kynurenine to anthranilate. In others, this step is likely carried out by a housekeeping kynureninase.[5]
-
Activation and Loading: AntF, an acyl-CoA ligase, activates anthranilate, which is then loaded onto the acyl carrier protein (ACP) AntG.[6]
-
Hydroxylation and Formylation: The AntHIJKL complex, a multicomponent oxygenase, hydroxylates the anthraniloyl-S-AntG at the C3 position to form 3-aminosalicylate. Subsequently, the formyltransferase AntO formylates the amino group to yield 3-formamidosalicyl-S-AntG, the final starter unit.[7]
Assembly of the Dilactone Core and Final Product
The assembly of the dilactone core of this compound is carried out by a hybrid NRPS-PKS system, primarily involving the enzymes AntC and AntD.
-
NRPS-mediated chain elongation: The NRPS module AntC initiates the process by incorporating L-threonine and pyruvate. The A1 domain of AntC activates and loads L-threonine, which is then condensed with the 3-FSA starter unit. The A2 domain activates and loads pyruvate, which is subsequently reduced by a ketoreductase (KR) domain and condensed with the growing chain.[6]
-
PKS-mediated chain extension: The PKS module AntD is responsible for incorporating the alkyl side chain characteristic of this compound. The acyltransferase (AT) domain of AntD selects for a specific acyl-CoA extender unit, which for this compound is derived from isovaleric acid.[8]
-
Macrolactonization and tailoring: A thioesterase (TE) domain within AntD catalyzes the cyclization of the linear precursor to form the nine-membered dilactone ring. The final tailoring step involves the acylation of the C-7 hydroxyl group by the acyltransferase AntB, which in the case of this compound, utilizes isobutyryl-CoA to complete the synthesis.[4]
Total Synthesis of this compound
While a specific total synthesis for this compound has not been extensively reported, a general strategy can be derived from the successful syntheses of other antimycin A analogues, such as Antimycin A1b and A3b.[1][9] The key challenges in the chemical synthesis of antimycins lie in the stereoselective construction of the nine-membered dilactone core and the late-stage introduction of the 3-formamidosalicylamide moiety.
A representative retrosynthetic analysis is presented below:
Key Synthetic Steps:
-
Asymmetric Synthesis of the Lactone Core Fragments: The synthesis typically begins with the preparation of two chiral fragments that will form the dilactone ring. Stereoselective methods such as asymmetric aldol reactions or the use of chiral pool starting materials are employed to establish the correct stereochemistry of the multiple chiral centers.[9]
-
Esterification and Formation of the Seco-acid: The two fragments are then coupled via an ester linkage to form the linear seco-acid precursor.
-
Macrolactonization: This is a critical and often challenging step. Various macrolactonization methods, such as the Yamaguchi or Shiina macrolactonization, are used to form the nine-membered ring.[1] The efficiency of this step is highly dependent on the conformation of the seco-acid.
-
Amide Coupling: The final step involves the coupling of the synthesized dilactone core with the 3-formamidosalicylamide side chain to yield the final product, this compound.
Experimental Protocols
Heterologous Expression of the Antimycin Biosynthetic Gene Cluster
Heterologous expression of the ant gene cluster in a suitable host, such as Streptomyces coelicolor or Escherichia coli, is a powerful technique for producing antimycins and for engineering the biosynthetic pathway to create novel analogues.[10][11]
Workflow for Heterologous Expression in S. coelicolor
References
- 1. Organoboron-based allylation approach to the total synthesis of the medium-ring dilactone (+)-antimycin A(1b) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimycin A fermentation. I. Production and selection of strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The regulation and biosynthesis of antimycins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic synthesis of dilactone scaffold of antimycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An expeditious enantioselective synthesis of antimycin A3b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Streptomyces coelicolor as an expression host for heterologous gene clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Antimycin A8b: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimycin A8b belongs to the antimycin family, a group of secondary metabolites produced by Streptomyces bacteria. These compounds are potent inhibitors of cellular respiration and have garnered significant interest in biomedical research due to their profound effects on mitochondrial function and induction of cell death pathways. This technical guide provides an in-depth overview of the molecular characteristics, biological activity, and experimental investigation of this compound and its closely related analogs.
Molecular Profile
Antimycins are characterized by a 9-membered dilactone ring core. Variations in the alkyl side chains and the acyl group attached to the 3-amino salicylic acid moiety give rise to a series of congeners with differing biological potencies.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₈N₂O₉ | |
| Molecular Weight | 534.6 g/mol |
Mechanism of Action
Antimycin A acts as a potent and specific inhibitor of the mitochondrial electron transport chain (ETC) at Complex III, also known as the cytochrome bc1 complex or ubiquinone:cytochrome c oxidoreductase.[1][2]
Specifically, Antimycin A binds to the Qi site on the cytochrome b subunit of Complex III.[1] This binding event blocks the transfer of electrons from coenzyme Q (ubiquinone) to cytochrome c1.[1] The key consequences of this inhibition include:
-
Disruption of the Q-cycle: The normal enzymatic turnover of Complex III is halted.[2]
-
Inhibition of Oxidative Phosphorylation: The blockage of electron flow prevents the generation of a proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis by ATP synthase.
-
Increased Production of Reactive Oxygen Species (ROS): The inhibition of Complex III leads to an accumulation of electrons upstream, resulting in the increased production of superoxide radicals (O₂⁻) and other reactive oxygen species.[3] This surge in ROS can induce oxidative stress and damage to cellular components, including lipids, proteins, and DNA.[4]
Biological Activities
The profound disruption of mitochondrial function by Antimycin A triggers a cascade of cellular events, making it a valuable tool for studying various biological processes.
Induction of Apoptosis
Antimycin A is a well-established inducer of apoptosis, or programmed cell death. The increased mitochondrial ROS production and the loss of mitochondrial membrane potential are key initiating events in the intrinsic apoptotic pathway.[4][5] This leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, activation of caspases, and ultimately, cell death.[6]
Modulation of Autophagy
Antimycin A has also been shown to influence autophagy, the cellular process of degrading and recycling damaged organelles and proteins. Some studies suggest that Antimycin A can inhibit autophagy through its action on mitochondrial complex III.[7]
Other Activities
Due to its potent biological effects, Antimycin A and its analogs have been investigated for various applications, including:
-
Antifungal and Piscicidal Agent: Antimycin A has been used as a fish poison in aquaculture to control invasive species.[8]
-
Cancer Research: Its ability to induce apoptosis has led to its investigation as a potential anticancer agent.[6]
Quantitative Data
The following table summarizes the inhibitory concentrations of Antimycin A observed in various cell lines and experimental conditions.
| Parameter | Cell Line | Condition | Value | Reference |
| IC₅₀ | HPF | 24 h treatment | ~150 µM | [5] |
| IC₅₀ | L6 | 24 h, high-glucose (25 mM) medium | 42.1 nM | [9] |
| IC₅₀ | L6 | 24 h, galactose (10 mM) medium | 7.1 nM | [9] |
| IC₅₀ | H9c2 | 24 h, high-glucose (25 mM) medium | 176.5 nM | [9] |
| IC₅₀ | H9c2 | 24 h, galactose (10 mM) medium | 16.5 nM | [9] |
| IC₅₀ | HepG2 | 24 h, high-glucose (25 mM) medium | 58.1 nM | [9] |
| IC₅₀ | HepG2 | 24 h, galactose (10 mM) medium | 3.3 nM | [9] |
| EC₅₀ | HepG2 | Measurement of Extracellular Acidification Rate (ECAR) | Not specified in source | [9] |
Experimental Protocols
Measurement of Mitochondrial Membrane Potential (MMP) using JC-1
This protocol describes the use of the cationic dye JC-1 to assess changes in mitochondrial membrane potential by flow cytometry. In healthy cells with a high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low MMP, JC-1 remains in its monomeric form and fluoresces green.[10]
Materials:
-
JC-1 dye stock solution (e.g., 7.66 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture cells to the desired confluence in appropriate culture vessels.
-
JC-1 Staining Solution Preparation: Prepare a 30 µM JC-1 staining solution by diluting the stock solution in complete cell culture medium. Vortex or sonicate to ensure the dye is fully dissolved.[10]
-
Staining:
-
For adherent cells, remove the culture medium and add the JC-1 staining solution.
-
For suspension cells, pellet the cells and resuspend them in the JC-1 staining solution.
-
The final concentration of JC-1 for staining will be 3 µM when mixed with the cells.[10]
-
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes.[11]
-
Washing:
-
For adherent cells, remove the staining solution and wash the cells with warm PBS.
-
For suspension cells, pellet the cells by centrifugation (e.g., 400 x g for 5 minutes), remove the supernatant, and resuspend in warm PBS. Repeat the wash step.
-
-
Analysis:
-
Resuspend the cells in fresh culture medium or PBS.
-
Analyze the cells immediately by flow cytometry.
-
Excite JC-1 at 488 nm. Detect green fluorescence (monomers) in the FITC channel (e.g., 530 nm) and red fluorescence (J-aggregates) in the PE channel (e.g., 590 nm).[10][12]
-
The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential.
-
TUNEL Assay for Detection of DNA Fragmentation
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[13]
Materials:
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, e.g., fluorescein-dUTP)
-
Wash Buffer (e.g., PBS)
-
Mounting medium
-
Fluorescence microscope or flow cytometer
Procedure (for cells on coverslips):
-
Fixation: Fix cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[13][14]
-
Washing: Wash the cells twice with PBS.
-
Permeabilization: Incubate the cells with permeabilization solution for 5-15 minutes at room temperature.[15]
-
Washing: Wash the cells twice with PBS.
-
TUNEL Reaction:
-
Prepare the TUNEL reaction cocktail according to the manufacturer's instructions.
-
Add the reaction cocktail to the cells and incubate in a humidified chamber at 37°C for 60 minutes, protected from light.[14]
-
-
Washing: Wash the cells three times with PBS.
-
Counterstaining (Optional): Counterstain the nuclei with a DNA dye such as DAPI or Propidium Iodide.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Visualization: Observe the cells under a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence in the nucleus. Alternatively, stained cells can be analyzed by flow cytometry.[16]
Western Blot Analysis of Apoptosis Markers
Western blotting can be used to detect changes in the expression and cleavage of key apoptotic proteins, such as caspases and PARP.[17][18]
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Treat cells with Antimycin A to induce apoptosis.
-
Collect and wash the cells with cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.[4]
-
SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an SDS-PAGE gel.[4]
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., targeting cleaved caspase-3) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection:
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation [jove.com]
- 3. How to Use Respiratory Chain Inhibitors in Toxicology Studies-Whole-Cell Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2.6. Western Blot Analysis [bio-protocol.org]
- 5. Antimycin A induces death of the human pulmonary fibroblast cells via ROS increase and GSH depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. Antimycin A - Wikipedia [en.wikipedia.org]
- 9. MITOTOX [mitotox.org]
- 10. Comprehensive analysis of cellular metrics: From proliferation to mitochondrial membrane potential and cell death in a single sample - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe [bio-protocol.org]
- 13. TUNEL Assay [bio-protocol.org]
- 14. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. m.youtube.com [m.youtube.com]
- 16. content.abcam.com [content.abcam.com]
- 17. Apoptosis western blot guide | Abcam [abcam.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
The Antimycin A Family: A Technical Guide to a Dual-Threat Compound in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Antimycin A family of compounds, first isolated from Streptomyces species, represents a class of natural products with potent biological activities. Structurally, they are characterized by a nine-membered bicyclic lactone core linked to a 3-formamidosalicylic acid moiety. While long recognized for their potent antifungal and piscicidal properties, recent research has unveiled their potential as anticancer agents due to a unique dual mechanism of action, making them a subject of intense interest in drug discovery and development.
This technical guide provides an in-depth overview of the Antimycin A family, focusing on their core structure, biosynthesis, multifaceted mechanism of action, and the quantitative assessment of their biological activity. Detailed experimental protocols for key assays and visualizations of relevant pathways are included to facilitate further research and application in a laboratory setting.
Core Structure and Biosynthesis
The antimycins are depsipeptides, meaning they contain both ester and amide bonds in their cyclic structure. The core scaffold consists of a nine-membered dilactone ring, with variability in the alkyl side chains at specific positions, giving rise to a family of related analogs.[1]
The biosynthesis of Antimycin A is a complex process orchestrated by a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) multienzyme complex.[2][3] The pathway originates from the amino acid tryptophan, which undergoes a series of enzymatic modifications to form the 3-aminosalicylate starter unit. This unit is then extended by the PKS and NRPS machinery, incorporating extender units and undergoing cyclization to form the characteristic dilactone core.[2][4]
Dual Mechanism of Action: A Two-Pronged Attack
Antimycin A and its analogs exert their potent biological effects through a dual mechanism of action, targeting two critical cellular pathways: mitochondrial respiration and apoptosis regulation.
Inhibition of Mitochondrial Electron Transport Chain at Complex III
The primary and most well-characterized mechanism of action of Antimycin A is the potent inhibition of the mitochondrial electron transport chain (ETC) at Complex III, also known as ubiquinone-cytochrome c reductase.[5][6][7][8]
Molecular Interaction: Antimycin A binds specifically to the Qi site of cytochrome b, a subunit of Complex III.[5][6] This binding event physically blocks the transfer of electrons from ubiquinol (Coenzyme Q10, reduced form) to cytochrome c1.[3][5][6]
Consequences of Inhibition:
-
Disruption of the Q-cycle: The blockage of electron flow at the Qi site disrupts the Q-cycle, a key process for proton pumping across the inner mitochondrial membrane.[3]
-
Collapse of Mitochondrial Membrane Potential (ΔΨm): The inhibition of proton pumping leads to a rapid collapse of the mitochondrial membrane potential.[5]
-
Decreased ATP Synthesis: The dissipation of the proton motive force severely impairs the ability of ATP synthase to produce ATP, leading to cellular energy depletion.[3]
-
Increased Reactive Oxygen Species (ROS) Production: The blockage of the electron transport chain results in the accumulation of electrons upstream, leading to the increased production of superoxide radicals and other reactive oxygen species (ROS).[7] This surge in ROS can induce oxidative stress and trigger apoptotic cell death.
Caption: Antimycin A inhibits Complex III, blocking electron transport and proton pumping, leading to decreased ATP and increased ROS.
Inhibition of Anti-Apoptotic Bcl-2 Family Proteins
In addition to its effects on mitochondrial respiration, Antimycin A has been shown to directly interact with and inhibit the function of anti-apoptotic proteins of the Bcl-2 family, specifically Bcl-2 and Bcl-xL.[9] This activity is notably independent of its inhibition of Complex III.[9]
Molecular Interaction: Computational docking studies and competitive binding assays have demonstrated that Antimycin A can bind to the BH3-binding groove of Bcl-2 and Bcl-xL.[9] This hydrophobic pocket is the natural binding site for pro-apoptotic BH3-only proteins (e.g., Bad, Bid, Puma), which are essential for initiating the intrinsic apoptotic pathway.
Consequences of Inhibition:
-
Release of Pro-Apoptotic Proteins: By occupying the BH3-binding groove, Antimycin A prevents the sequestration of pro-apoptotic proteins by Bcl-2/Bcl-xL.
-
Activation of the Intrinsic Apoptotic Pathway: The released pro-apoptotic proteins can then activate the effector proteins Bak and Bax, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, ultimately culminating in apoptosis.
-
Sensitization to other Apoptotic Stimuli: This direct inhibition of anti-apoptotic proteins can sensitize cancer cells, which often overexpress Bcl-2 or Bcl-xL for survival, to other chemotherapeutic agents.
Caption: Antimycin A inhibits Bcl-2/Bcl-xL, leading to the activation of apoptosis.
Quantitative Data
The biological activity of the Antimycin A family of compounds has been quantified through various assays. The following tables summarize key quantitative data for Antimycin A and some of its analogs.
Table 1: Cytotoxicity (IC50) of Antimycin A Analogs in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Antimycin A | A549 | Lung Adenocarcinoma | ~1 | Fiedler et al., 2012 |
| Antimycin A | CAL 27 | Oral Squamous Carcinoma | <10 | [4] |
| Antimycin A | Ca9-22 | Oral Squamous Carcinoma | <10 | [4] |
| Antimycin A3 analog | HeLa | Cervical Cancer | < Antimycin A3 | [6] |
| Antimycin A3 analog | MDA-MB-231 | Breast Cancer | < Antimycin A3 | [6] |
| Antimycin A3 analog | PC-3 | Prostate Cancer | < Antimycin A3 | [6] |
Table 2: Binding Affinity (Ki) of Antimycin A for Anti-apoptotic Bcl-2 Family Proteins
| Protein | Ki (µM) | Reference |
| BCL-2 | 2.95 | [2] |
| BCL-XL | 2.70 | [2] |
| BCL-W | 4.57 | [2] |
| MCL-1 | 2.51 | [2] |
| A1 | >10 | [2] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of Antimycin A are provided below.
Mitochondrial Complex III Activity Assay
This protocol is adapted from commercially available kits for the spectrophotometric measurement of Complex III activity.
Principle: The activity of Complex III is determined by measuring the reduction of cytochrome c, which is accompanied by an increase in absorbance at 550 nm. Antimycin A is used as a specific inhibitor to confirm that the observed activity is due to Complex III.
Materials:
-
Isolated mitochondria from cells or tissue
-
Complex III Assay Buffer
-
Reduced Coenzyme Q (e.g., Decylubiquinol)
-
Cytochrome c (oxidized form)
-
Antimycin A solution (inhibitor)
-
Microplate reader capable of measuring absorbance at 550 nm
Procedure:
-
Sample Preparation: Isolate mitochondria from the desired cell line or tissue using standard differential centrifugation methods. Determine the protein concentration of the mitochondrial preparation using a Bradford or BCA assay.
-
Reaction Setup: In a 96-well plate, prepare the following reaction mixtures:
-
Sample Well: Complex III Assay Buffer, mitochondrial sample, and reduced Coenzyme Q.
-
Inhibitor Control Well: Complex III Assay Buffer, mitochondrial sample, Antimycin A, and reduced Coenzyme Q.
-
Blank Well: Complex III Assay Buffer and mitochondrial sample (no substrate).
-
-
Initiate Reaction: Add oxidized cytochrome c to all wells to start the reaction.
-
Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 550 nm every 30 seconds for 5-10 minutes at 30°C.
-
Data Analysis: Calculate the rate of cytochrome c reduction (change in absorbance per minute). The specific activity of Complex III is the rate in the sample well minus the rate in the inhibitor control well, normalized to the amount of mitochondrial protein.
Caption: Workflow for measuring mitochondrial Complex III activity.
Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
Principle: The fluorescent dye JC-1 exhibits a potential-dependent accumulation in mitochondria. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or metabolically stressed cells with a low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and fluoresces green. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
Materials:
-
Cultured cells
-
JC-1 staining solution
-
Antimycin A (as a positive control for depolarization)
-
Fluorescence microscope or plate reader with appropriate filters for red and green fluorescence
Procedure:
-
Cell Culture: Seed cells in a suitable format (e.g., 96-well plate, chamber slide) and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of Antimycin A or other test compounds for the specified duration. Include an untreated control and a positive control (e.g., a known depolarizing agent like FCCP).
-
Staining: Remove the treatment medium and incubate the cells with the JC-1 staining solution in the dark at 37°C for 15-30 minutes.
-
Washing: Gently wash the cells with a suitable buffer (e.g., PBS) to remove excess dye.
-
Imaging/Measurement:
-
Microscopy: Visualize the cells using a fluorescence microscope. Capture images in both the red (J-aggregates) and green (monomers) channels.
-
Plate Reader: Measure the fluorescence intensity in both the red (~590 nm emission) and green (~525 nm emission) channels.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity for each condition. A decrease in this ratio compared to the untreated control indicates mitochondrial depolarization.
Caption: Workflow for measuring mitochondrial membrane potential using JC-1.
Detection of Intracellular Reactive Oxygen Species (ROS)
Principle: This protocol uses a cell-permeable fluorescent probe (e.g., Dihydroethidium - DHE, or specific mitochondrial ROS probes) that becomes fluorescent upon oxidation by ROS. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Materials:
-
Cultured cells
-
ROS-sensitive fluorescent probe (e.g., DHE)
-
Antimycin A (as a positive control for ROS induction)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture: Seed cells and allow them to adhere.
-
Staining: Pre-load the cells with the ROS-sensitive fluorescent probe by incubating them in a medium containing the probe for 30-60 minutes at 37°C.
-
Treatment: After staining, treat the cells with Antimycin A or other test compounds.
-
Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence plate reader or capture images using a fluorescence microscope. Measurements can be taken kinetically or at a fixed endpoint.
-
Data Analysis: Quantify the fluorescence intensity and normalize it to the cell number or a control group. An increase in fluorescence indicates an increase in ROS production.
Caption: Workflow for detecting intracellular reactive oxygen species.
Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cultured cells
-
Antimycin A or other test compounds
-
MTT solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Antimycin A or other test compounds for the desired exposure time (e.g., 24, 48, 72 hours).
-
MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Conclusion
The Antimycin A family of compounds presents a compelling case for further investigation in the field of drug discovery, particularly in oncology. Their unique dual mechanism of action, targeting both cellular energy metabolism and the core apoptotic machinery, offers the potential for potent and selective anticancer activity. This technical guide provides a foundational understanding of these complex molecules, from their biosynthesis and mechanism of action to practical experimental protocols. The provided quantitative data and visualizations serve as a valuable resource for researchers aiming to explore the therapeutic potential of the Antimycin A family and to develop novel analogs with improved efficacy and safety profiles. As our understanding of the intricate interplay between cellular metabolism and apoptosis continues to grow, the dual-threat nature of compounds like Antimycin A will undoubtedly pave the way for innovative therapeutic strategies.
References
- 1. Efficacy and specificity of inhibitors of BCL-2 family protein interactions assessed by affinity measurements in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Table 1, Affinity (Ki) of BCL-2 Inhibitors for Different Anti-apoptotic BCL-2-Family Protein Members - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Inhibition of mitochondrial complex III induces differentiation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimycin A shows selective antiproliferation to oral cancer cells by oxidative stress-mediated apoptosis and DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Determination of the Biological Activity and Structure Activity Relationships of Drugs Based on the Highly Cytotoxic Duocarmycins and CC-1065 [mdpi.com]
- 9. Inhibition of Human Cancer Cell Growth by Analogues of Antimycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
Antimycin A: An In-depth Technical Guide to its Function as a Complex III Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antimycin A is a potent inhibitor of the mitochondrial electron transport chain (ETC), specifically targeting Complex III (cytochrome bc1 complex). This guide provides a comprehensive technical overview of Antimycin A's mechanism of action, its quantitative inhibitory properties, and its downstream cellular effects. Detailed experimental protocols for assessing its impact on mitochondrial function are provided, alongside visual representations of the key signaling pathways involved. While Antimycin A encompasses a family of related compounds, this document focuses on the well-characterized inhibitory action on Complex III, with specific data provided for analogues where available.
Mechanism of Action
Antimycin A exerts its inhibitory effect by binding to the Qi site of the cytochrome b subunit within Complex III of the electron transport chain.[1][2] This binding event physically obstructs the transfer of electrons from cytochrome b to cytochrome c1, effectively halting the Q-cycle.[3] The consequences of this inhibition are multifaceted and profound for cellular bioenergetics:
-
Electron Transport Blockade: The flow of electrons through the ETC is interrupted downstream of Complex II.[1][2]
-
Collapse of Proton Gradient: As electron transport is coupled to the pumping of protons from the mitochondrial matrix to the intermembrane space, the inhibition of Complex III leads to a dissipation of the mitochondrial membrane potential (ΔΨm).[4]
-
Decreased ATP Synthesis: The collapse of the proton motive force prevents ATP synthase from generating ATP, leading to a cellular energy deficit.[2]
-
Increased Reactive Oxygen Species (ROS) Production: The blockage of electron flow at Complex III results in the accumulation of upstream electron carriers in a reduced state. This leads to the premature transfer of electrons to molecular oxygen, generating superoxide anions (O2•−) and other reactive oxygen species.[2][5]
Quantitative Inhibition Data
The inhibitory potency of Antimycin A can be quantified through various parameters. The following table summarizes key quantitative data for Antimycin A analogues. It is important to note that specific values can vary depending on the experimental system (e.g., isolated mitochondria vs. whole cells) and the specific analogue used.
| Parameter | Value | Species/System | Antimycin A Analogue | Reference |
| IC50 | 38 nM | Isolated Rat Liver Mitochondria | Antimycin A3 | [6] |
| EC50 | 1.25 µg/mL | Rhizoctonia solani (antifungal activity) | Antimycin A1 | [7] |
Signaling Pathways and Cellular Consequences
The inhibition of Complex III by Antimycin A triggers a cascade of downstream signaling events, primarily initiated by the surge in mitochondrial ROS. These events can culminate in various cellular outcomes, including apoptosis and modulation of autophagy.
ROS-Mediated Signaling
The increase in mitochondrial ROS acts as a signaling event, activating downstream pathways that can lead to cellular damage and apoptosis. One such pathway involves the activation of Protein Kinase C (PKC).
Caption: Antimycin A inhibition of Complex III leads to ROS production and subsequent PKC activation.
Induction of Apoptosis
Antimycin A is a well-documented inducer of apoptosis. The apoptotic cascade is initiated by the loss of mitochondrial membrane potential and the release of pro-apoptotic factors from the mitochondria.
Caption: The apoptotic pathway induced by Antimycin A involves key mitochondrial events.
Key Experimental Protocols
The following protocols provide detailed methodologies for assessing the effects of Antimycin A on mitochondrial function.
Measurement of Mitochondrial Respiration using a Seahorse XF Analyzer
The Seahorse XF Cell Mito Stress Test is a standard method for evaluating mitochondrial respiration by measuring the oxygen consumption rate (OCR).
Caption: Workflow for the Seahorse XF Cell Mito Stress Test.
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF96 or XFe24 cell culture microplate and allow them to adhere overnight.
-
Assay Medium: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine. Incubate the plate in a 37°C non-CO2 incubator for 1 hour prior to the assay.[8]
-
Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge overnight in a 37°C non-CO2 incubator with Seahorse XF Calibrant.
-
Compound Loading: Load the injector ports of the hydrated sensor cartridge with oligomycin, FCCP, and a mixture of rotenone and Antimycin A, each diluted to their optimal working concentrations in the assay medium.[9] Typical final concentrations are in the range of 1-2 µM for oligomycin, 0.5-1.0 µM for FCCP, and 0.5 µM for rotenone/antimycin A.[8][10]
-
Assay Execution: Place the cell plate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol. The instrument will measure basal OCR before sequentially injecting the compounds and measuring the subsequent changes in OCR.[9]
-
Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
Spectrophotometric Assay of Complex III Activity
This assay measures the activity of Complex III by monitoring the reduction of cytochrome c.
Protocol:
-
Mitochondria Isolation: Isolate mitochondria from cells or tissues using a suitable mitochondria isolation kit.[11]
-
Protein Quantification: Determine the protein concentration of the isolated mitochondria using a Bradford assay.[11]
-
Reaction Mix Preparation: Prepare a reaction mix containing Complex III Assay Buffer and oxidized cytochrome c.[11]
-
Sample Preparation: In a 96-well plate, add the isolated mitochondrial samples. For background correction, a parallel set of samples should be prepared containing Antimycin A to inhibit Complex III-specific activity.[12]
-
Reaction Initiation and Measurement: Initiate the reaction by adding the substrate (e.g., reduced coenzyme Q). Immediately measure the increase in absorbance at 550 nm in kinetic mode at 30-second intervals for 10-20 minutes. The absorbance change corresponds to the reduction of cytochrome c.[11][12]
-
Calculation of Activity: Calculate the specific activity of Complex III by subtracting the rate of the Antimycin A-inhibited sample from the total rate and normalizing to the amount of mitochondrial protein. One unit of activity is defined as the amount of enzyme that reduces 1.0 µmol of cytochrome c per minute.[1][13]
Measurement of Mitochondrial Superoxide Production with MitoSOX Red
MitoSOX Red is a fluorescent probe that specifically detects superoxide in the mitochondria of live cells.
Protocol:
-
Cell Culture: Culture cells to 80-90% confluency in a suitable multi-well plate.
-
Positive Control (Optional): To induce superoxide production as a positive control, cells can be treated with a known inducer like a low concentration of Antimycin A (e.g., 40 µM) for a defined period (e.g., 3.5 hours).[14]
-
MitoSOX Staining: Prepare a 5 µM working solution of MitoSOX Red in a suitable buffer (e.g., HBSS with calcium and magnesium). Remove the culture medium from the cells, wash with warm buffer, and incubate with the MitoSOX Red working solution for 10-30 minutes at 37°C, protected from light.[15][16]
-
Washing: Gently wash the cells three times with warm buffer to remove excess probe.[16]
-
Fluorescence Measurement: Measure the fluorescence using a fluorescence microscope or a microplate reader. For MitoSOX Red, the excitation is typically around 510 nm and emission is measured at approximately 580 nm.
-
Data Analysis: Quantify the fluorescence intensity. For microscopy, this can be done using image analysis software. For plate reader data, normalize the fluorescence signal to cell number or protein content.
Conclusion
Antimycin A is an invaluable tool for studying mitochondrial function and dysfunction. Its specific and potent inhibition of Complex III allows for the detailed investigation of the electron transport chain, cellular bioenergetics, and the signaling pathways that are triggered by mitochondrial stress. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to effectively utilize Antimycin A in their studies and to further unravel the intricate role of mitochondria in health and disease.
References
- 1. tribioscience.com [tribioscience.com]
- 2. letstalkacademy.com [letstalkacademy.com]
- 3. Antimycin A | Cell Signaling Technology [cellsignal.com]
- 4. Mitochondrial Electron Transport Chain Complex III Is Required for Antimycin A to Inhibit Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimycin A-Induced Mitochondrial Damage Causes Human RPE Cell Death despite Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Frontiers | Aptly chosen, effectively emphasizing the action and mechanism of antimycin A1 [frontiersin.org]
- 8. content.protocols.io [content.protocols.io]
- 9. agilent.com [agilent.com]
- 10. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Mitochondrial complex III activity: from invasive muscle biopsies to patient-friendly buccal swab analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. abcam.com [abcam.com]
- 14. sm.unife.it [sm.unife.it]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility and Stability of Antimycin A
Audience: Researchers, scientists, and drug development professionals.
Quantitative Solubility Data
Antimycin A exhibits poor solubility in aqueous solutions but is soluble in various organic solvents.[1][2] The following table summarizes the available quantitative solubility data for the Antimycin A complex.
| Solvent | Concentration | Citation |
| 95% Ethanol | 50 mg/mL | [2] |
| DMSO | 2 mg/mL | |
| DMSO | 35 mg/mL | [3][4] |
| Methanol | Soluble (qualitative) | [5] |
| Dimethyl formamide | Soluble (qualitative) | [5] |
| Ether | Freely Soluble (qualitative) | |
| Acetone | Freely Soluble (qualitative) | |
| Chloroform | Freely Soluble (qualitative) | |
| Benzene | Slightly Soluble (qualitative) | [1][2] |
| Carbon Tetrachloride | Slightly Soluble (qualitative) | [1][2] |
| Petroleum Ether | Slightly Soluble (qualitative) | [1] |
| Water | Insoluble | [1][2] |
Stability Profile
The stability of Antimycin A is dependent on the storage conditions, both in solid form and in solution.
| Form | Storage Temperature | Duration | Citation |
| Lyophilized Powder | -20°C (desiccated) | 24 months | [3][4] |
| Solid | -20°C | ≥ 4 years | [5] |
| 95% Alcoholic Solution | 4°C | 4 months | |
| Stock Solution in Ethanol | -20°C (aliquoted) | Stable (general range of 1-3 months suggested) | |
| Stock Solution in DMSO | -20°C (aliquoted) | Use within 3 months | [3][4] |
Note: To prevent degradation, it is recommended to aliquot solutions to avoid multiple freeze-thaw cycles.[3][4]
Experimental Protocols
3.1. Preparation of Stock Solutions
A standard protocol for preparing a high-concentration stock solution of Antimycin A for in vitro experiments is as follows:
-
Product Handling: Antimycin A is typically supplied as a lyophilized powder or solid.[4][5] Handle the compound in a well-ventilated area, using appropriate personal protective equipment.
-
Solvent Selection: Choose a suitable organic solvent based on the desired concentration and compatibility with the experimental system. Ethanol and DMSO are common choices.[3]
-
Reconstitution: For a 15 mM stock solution, reconstitute 10 mg of Antimycin A powder in 1.2 mL of DMSO.[4] For a 50 mg/mL stock in ethanol, dissolve the appropriate amount of Antimycin A in 95% ethanol. To aid dissolution, vortexing may be required. It is recommended to purge the solvent with an inert gas before preparing the solution.[5]
-
Storage: Store the stock solution in aliquots at -20°C to minimize freeze-thaw cycles.[3][4]
3.2. Assessment of Solution Stability
While detailed, systematic stability studies are not extensively published in the provided search results, a general approach to assess the stability of Antimycin A in a specific solvent and storage condition would involve:
-
Initial Characterization: Immediately after preparation, characterize the stock solution using High-Performance Liquid Chromatography (HPLC) to determine the initial concentration and purity of Antimycin A. This will serve as the baseline (T=0).
-
Storage Conditions: Aliquot the stock solution and store it under the desired conditions (e.g., -20°C, 4°C, room temperature). Protect the samples from light.
-
Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months), retrieve an aliquot and re-analyze it by HPLC.
-
Data Comparison: Compare the peak area and purity of the aged samples to the T=0 sample to determine the extent of degradation over time. A significant decrease in the main peak area or the appearance of new peaks would indicate instability.
Signaling Pathways and Mechanisms of Action
Antimycin A is a well-characterized inhibitor of the mitochondrial electron transport chain.[6] Its primary mechanism of action involves binding to complex III (cytochrome c reductase), which disrupts cellular respiration and leads to several downstream effects.[3][4]
Caption: Antimycin A inhibits Complex III, leading to ROS production and apoptosis.
Recent studies have also elucidated a role for Antimycin A in promoting the degradation of the oncoprotein c-Myc. This process is mediated by the generation of reactive oxygen species (ROS).[7]
Caption: Antimycin A-induced ROS activates GSK3α/β, promoting c-Myc degradation.
Experimental Workflow
A typical experimental workflow for studying the effects of Antimycin A on cultured cells involves several key steps, from cell preparation to data analysis.
Caption: General workflow for in vitro experiments with Antimycin A.
References
- 1. Antimycin A | C28H40N2O9 | CID 14957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antimycin A - LKT Labs [lktlabs.com]
- 3. Antimycin A | Cell Signaling Technology [cellsignal.com]
- 4. Antimycin A (#33357) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Antimycin A from Streptomyces sp., A8674 Sigma-Aldrich [sigmaaldrich.com]
- 7. Identification of antimycin A as a c-Myc degradation accelerator via high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Inducing Oxidative Stress In Vitro Using Antimycin A
Introduction
Antimycin A is a potent mitochondrial inhibitor widely utilized in research to induce oxidative stress in vitro.[1][2] It specifically targets Complex III (cytochrome bc1 complex) of the electron transport chain (ETC), blocking the transfer of electrons from cytochrome b to cytochrome c1.[1][3] This inhibition disrupts the mitochondrial proton gradient, leading to a decrease in ATP synthesis and an increase in the production of reactive oxygen species (ROS), primarily superoxide radicals.[1] The resulting oxidative stress can trigger various cellular responses, including the activation of stress-response pathways, autophagy, and apoptosis, making Antimycin A a valuable tool for studying the mechanisms of oxidative damage and cellular defense.[1][4][5]
Mechanism of Action
Antimycin A binds to the Qi site of the cytochrome b subunit within Complex III of the mitochondrial ETC.[1] This binding event obstructs the electron flow, causing a backup of electrons upstream. The accumulated electrons can then be prematurely transferred to molecular oxygen, generating superoxide anions (O₂⁻•). This process significantly contributes to the cellular pool of ROS, leading to oxidative stress when the cell's antioxidant capacity is overwhelmed. The disruption of the ETC also leads to a collapse of the mitochondrial membrane potential and a reduction in cellular ATP levels.[1][4]
Key Applications
-
Studying Mitochondrial Function and Dysfunction: By selectively inhibiting Complex III, researchers can investigate its role in cellular respiration and energy metabolism.[1]
-
Induction of Oxidative Stress and Cell Death: Antimycin A is used to model conditions of oxidative stress and to study the downstream signaling pathways leading to apoptosis and other forms of cell death.[1][6]
-
Investigating Redox Signaling and Antioxidant Responses: It allows for the study of cellular responses to ROS, including the activation of transcription factors like NRF2 and changes in glutathione (GSH) metabolism.[7]
-
Drug Screening and Development: Antimycin A can be used as a positive control for screening compounds with potential antioxidant or pro-oxidant activities.
Quantitative Data Summary
The effective concentration of Antimycin A and the duration of treatment can vary significantly depending on the cell type and the specific experimental endpoint. Below is a summary of concentrations and observed effects from various studies.
| Cell Type | Concentration | Incubation Time | Key Observed Effects | Reference |
| U937 cells | 1 µM | 30 minutes | 90±4% inhibition of oxygen consumption; enhanced ROS formation and DNA strand scission induced by peroxynitrite. | [8] |
| NRK52E renal tubular epithelial cells | 10 and 20 µM | Not specified | Dose-dependent increase in cell death; significant reduction in NRF2 protein expression and GSH levels. | [7] |
| Human Pulmonary Fibroblast (HPF) cells | 10-200 µM | 25 min to 24 h | Significant increase in ROS levels; dose-dependent induction of apoptosis and GSH depletion. | [6] |
| HeLa cells | 10, 25, and 50 µM | 30 minutes | Dose-dependent increase in ROS production without affecting cell viability at 25 µM for 30 min. | [9] |
| HepG2 cells | 10 nM | 48 hours | ~50% inhibition of oxygen consumption rate; four-fold increase in basal superoxide production. | [10] |
| ARPE-19 and hRPE cells | 1, 10, and 20 µM | Up to 24 hours | Dose-dependent cell death; rapid loss of mitochondrial membrane potential; collapse of oxidative phosphorylation. | [4] |
| Human Sperm | 40 µM | 3.5 hours | Used as a positive control for inducing mitochondrial superoxide production. | [11] |
Experimental Protocols
Protocol 1: Induction of Oxidative Stress in Cultured Cells
This protocol describes a general procedure for treating cultured cells with Antimycin A to induce oxidative stress.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
Antimycin A stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
6-well or 24-well tissue culture plates
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere and grow overnight in a CO₂ incubator at 37°C.
-
Preparation of Antimycin A Working Solution: On the day of the experiment, prepare fresh dilutions of Antimycin A in complete cell culture medium to the desired final concentrations (e.g., 10 nM to 50 µM). Include a vehicle control (DMSO) at the same final concentration as the highest Antimycin A treatment.
-
Cell Treatment: Remove the old medium from the cells and wash once with sterile PBS. Add the prepared Antimycin A-containing medium or vehicle control medium to the respective wells.
-
Incubation: Incubate the cells for the desired period (e.g., 30 minutes to 48 hours) in a CO₂ incubator at 37°C. The incubation time will depend on the specific endpoint being measured.
-
Downstream Analysis: Following incubation, the cells are ready for various downstream assays to measure oxidative stress, such as ROS detection (Protocol 2), measurement of mitochondrial membrane potential, or cell viability assays.
Protocol 2: Measurement of Intracellular ROS using H₂DCFDA
This protocol outlines the use of 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) to measure general intracellular ROS levels.
Materials:
-
Antimycin A-treated cells (from Protocol 1)
-
H₂DCFDA stock solution (e.g., 10 mM in DMSO)
-
Serum-free cell culture medium
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Preparation of H₂DCFDA Working Solution: Prepare a working solution of H₂DCFDA (e.g., 5-10 µM) in pre-warmed serum-free medium immediately before use. Protect the solution from light.
-
Cell Staining: After Antimycin A treatment, remove the treatment medium and wash the cells twice with warm PBS.
-
Add the H₂DCFDA working solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Measurement:
-
Microplate Reader: After incubation, wash the cells twice with PBS. Add PBS to each well and measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Flow Cytometry: After incubation, detach the cells using a gentle cell dissociation reagent (e.g., TrypLE). Resuspend the cells in PBS and analyze immediately on a flow cytometer using the appropriate laser and filter set (e.g., FITC channel).
-
-
Data Analysis: Quantify the increase in fluorescence in Antimycin A-treated cells relative to the vehicle-treated control cells.
Protocol 3: Measurement of Mitochondrial Superoxide using MitoSOX™ Red
This protocol details the use of MitoSOX™ Red, a fluorescent probe that specifically targets mitochondria and detects superoxide.
Materials:
-
Antimycin A-treated cells (from Protocol 1)
-
MitoSOX™ Red reagent stock solution (e.g., 5 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope, microplate reader, or flow cytometer
Procedure:
-
Preparation of MitoSOX™ Red Working Solution: Prepare a working solution of MitoSOX™ Red (e.g., 0.5-5 µM) in pre-warmed HBSS immediately before use. Protect from light.
-
Cell Staining: After Antimycin A treatment, remove the treatment medium and wash the cells twice with warm PBS.
-
Add the MitoSOX™ Red working solution to each well and incubate for 10-30 minutes at 37°C, protected from light.
-
Wash: Remove the staining solution and wash the cells gently three times with warm PBS.
-
Measurement:
-
Fluorescence Microscopy: Add fresh warm buffer to the cells and immediately visualize using a fluorescence microscope with appropriate filters (e.g., Rhodamine/TRITC).
-
Microplate Reader/Flow Cytometry: Follow the instrument-specific instructions for measuring fluorescence (Excitation/Emission: ~510/580 nm).
-
-
Data Analysis: Analyze the increase in red fluorescence in Antimycin A-treated cells compared to control cells.
Visualizations
References
- 1. letstalkacademy.com [letstalkacademy.com]
- 2. mitochondrial inhibitor antimycin: Topics by Science.gov [science.gov]
- 3. youtube.com [youtube.com]
- 4. Antimycin A-Induced Mitochondrial Damage Causes Human RPE Cell Death despite Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Antimycin A8b protocol for inhibiting mitochondrial electron transport chain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimycin A is a potent inhibitor of the mitochondrial electron transport chain (ETC). Produced by Streptomyces bacteria, it specifically targets Complex III (cytochrome c reductase), a critical enzyme in cellular respiration.[1][2] By binding to the Qi site of cytochrome c reductase, Antimycin A blocks the transfer of electrons, thereby disrupting the proton gradient across the inner mitochondrial membrane and halting ATP synthesis.[1][2] This inhibition also leads to the generation of reactive oxygen species (ROS), such as superoxide.[3]
This document provides detailed protocols for the use of Antimycin A, with a focus on its application in studying mitochondrial dysfunction. While the user has specified Antimycin A8b, the available scientific literature predominantly refers to the more general "Antimycin A" or "Antimycin A1" in experimental protocols. The chemical structure for this compound is C₂₇H₃₈N₂O₉.[4] Due to the lack of specific protocols for this particular analog, the following information is based on the widely documented use of Antimycin A. Researchers should consider that the potency may vary between different Antimycin A analogs.[5]
Data Presentation
Quantitative Data on Antimycin A Inhibition
The inhibitory concentration of Antimycin A can vary depending on the cell type and the specific experimental conditions. The following table summarizes some reported IC₅₀ values for Antimycin A.
| Cell Line | Assay Conditions | Parameter Measured | IC₅₀ Value | Reference |
| L6 | 24h, high-glucose (25 mM) | ATP levels | Not specified | [6] |
| L6 | 24h, galactose (10 mM) | ATP levels | Not specified | [6] |
| H9c2 | 24h, high-glucose (25 mM) | ATP levels | 176.5 nM | [6] |
| H9c2 | 24h, galactose (10 mM) | ATP levels | 16.5 nM | [6] |
| HepG2 | 24h, high-glucose (25 mM) | ATP levels | 58.1 nM | [6] |
| HepG2 | 24h, galactose (10 mM) | ATP levels | 3.3 nM | [6] |
| Rhizoctonia solani | Not specified | Mycelial growth | 1.25 µg/mL | [7] |
Experimental Protocols
Isolation of Mitochondria from Cultured Cells
This protocol describes the isolation of mitochondria from cultured mammalian cells using differential centrifugation.
Materials:
-
Cultured cells (70-80% confluency)
-
Ice-cold Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Hypotonic buffer
-
Isotonic buffer (Mitochondria Isolation Buffer - MIB)
-
Dounce homogenizer
-
Refrigerated centrifuge
Procedure:
-
Harvest cells and wash them with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic buffer and incubate on ice for 10 minutes to allow the cells to swell.
-
Homogenize the swollen cells using a Dounce homogenizer with gentle strokes.
-
Immediately add an isotonic buffer to restore the osmotic balance.
-
Centrifuge the homogenate at a low speed (e.g., 700 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.[8]
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet the mitochondria.[8]
-
Discard the supernatant and wash the mitochondrial pellet with MIB.
-
Resuspend the final mitochondrial pellet in a minimal volume of the desired assay buffer.
Measurement of Mitochondrial Respiration using Seahorse XF Analyzer
The Seahorse XF Cell Mito Stress Test is a standard method to assess mitochondrial function in real-time. Antimycin A is used in combination with other inhibitors to determine key parameters of mitochondrial respiration.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium (e.g., XF DMEM Base Medium with supplements)
-
Oligomycin (Complex V inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone (Complex I inhibitor)
-
Antimycin A (Complex III inhibitor)
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to attach overnight.
-
On the day of the assay, replace the growth medium with pre-warmed assay medium and incubate the plate in a CO₂-free incubator at 37°C for one hour.
-
Hydrate the sensor cartridge with Seahorse XF Calibrant.
-
Load the injector ports of the sensor cartridge with the mitochondrial inhibitors:
-
Place the cell culture plate in the Seahorse XF Analyzer and initiate the assay protocol. The instrument will measure the oxygen consumption rate (OCR) before and after the injection of each compound.
Spectrophotometric Assay of Mitochondrial Complex III Activity
This assay measures the activity of Complex III by monitoring the reduction of cytochrome c.
Materials:
-
Isolated mitochondria
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Reduced coenzyme Q (e.g., decylubiquinol)
-
Cytochrome c (oxidized)
-
Antimycin A
-
Spectrophotometer capable of measuring absorbance at 550 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer and cytochrome c.
-
Add the isolated mitochondria to the reaction mixture.
-
Initiate the reaction by adding the reduced coenzyme Q substrate.
-
Measure the increase in absorbance at 550 nm over time, which corresponds to the reduction of cytochrome c.
-
To determine the specific activity of Complex III, perform a parallel assay in the presence of a saturating concentration of Antimycin A.
-
The Complex III activity is the Antimycin A-sensitive rate of cytochrome c reduction.[14][15]
Visualizations
Signaling Pathways and Workflows
Caption: Signaling pathway of this compound-mediated mitochondrial inhibition.
Caption: Experimental workflow for the Seahorse XF Cell Mito Stress Test.
References
- 1. Antimycin A - Wikipedia [en.wikipedia.org]
- 2. letstalkacademy.com [letstalkacademy.com]
- 3. researchgate.net [researchgate.net]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. The effect of two novel analogues of antimycin A on oxygen consumption and survival of filarial nematodes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Aptly chosen, effectively emphasizing the action and mechanism of antimycin A1 [frontiersin.org]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Seahorse mito stress test [bio-protocol.org]
- 10. tabaslab.com [tabaslab.com]
- 11. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. An improved spectrophotometric method for a more specific and accurate assay of mitochondrial complex III activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mitochondrial complex III activity: from invasive muscle biopsies to patient-friendly buccal swab analysis - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Changes in Mitochondrial Membrane Potential with Antimycin A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimycin A is a potent inhibitor of the mitochondrial electron transport chain (ETC).[1] Produced by Streptomyces species, it specifically targets Complex III (cytochrome c reductase), binding to the Qi site and blocking the transfer of electrons from cytochrome b to cytochrome c1.[1][2] This inhibition disrupts the proton gradient across the inner mitochondrial membrane, leading to a collapse of the mitochondrial membrane potential (ΔΨm), a decrease in ATP synthesis, and an increase in the production of reactive oxygen species (ROS).[1][2] Due to its well-characterized mechanism of action, Antimycin A is a widely used tool in research to study mitochondrial function, induce mitochondrial dysfunction, and investigate the cellular consequences of impaired mitochondrial respiration.
These application notes provide detailed protocols for utilizing Antimycin A to induce and measure changes in mitochondrial membrane potential in various cell types. The protocols cover common techniques, including fluorescence microscopy, flow cytometry, and real-time metabolic analysis.
Mechanism of Action of Antimycin A
Antimycin A disrupts the Q-cycle in Complex III of the electron transport chain. By binding to the Qi site, it prevents the re-oxidation of ubiquinol, thereby halting the flow of electrons to cytochrome c. This blockade has several key consequences:
-
Inhibition of Proton Pumping: The transfer of electrons through Complex III is coupled to the pumping of protons from the mitochondrial matrix to the intermembrane space. By inhibiting electron flow, Antimycin A stops this proton pumping.[1]
-
Collapse of Mitochondrial Membrane Potential: The cessation of proton pumping leads to the dissipation of the electrochemical gradient across the inner mitochondrial membrane, resulting in a rapid decrease in the mitochondrial membrane potential.[1][2]
-
Decreased ATP Synthesis: The proton-motive force, generated by the proton gradient, is essential for ATP synthase to produce ATP. The collapse of the membrane potential uncouples electron transport from ATP synthesis, leading to a significant reduction in cellular ATP levels.[2]
-
Increased Reactive Oxygen Species (ROS) Production: The blockage of the electron transport chain at Complex III causes an accumulation of electrons upstream, leading to the increased production of superoxide radicals.[1]
Data Presentation: Quantitative Effects of Antimycin A
The following table summarizes the quantitative effects of Antimycin A on mitochondrial membrane potential and other related parameters as reported in various studies.
| Cell Type | Antimycin A Concentration | Incubation Time | Assay Method | Key Findings | Reference |
| ARPE-19 | 25 µM | 4 hours | MitoTracker Green FM | Dose-dependent decrease in MitoTracker fluorescence intensity, indicating loss of mitochondrial membrane potential.[3] | [3] |
| A431 | 5, 7.5, 10 µM | 1 hour | JC-1 Assay | Dose-dependent decrease in the red/green fluorescence ratio, indicating mitochondrial depolarization.[4] | [4] |
| C6 | 1 µM | 5 minutes | MitoSOX Red | Increase in MitoSOX Red fluorescence, indicating an increase in mitochondrial superoxide production.[5] | [5] |
| HepG2 | 10 nM | Not specified | Seahorse XF Analyzer | Approximately 50% inhibition of the oxygen consumption rate (OCR).[5] | [5] |
| Vagal Sensory Neurons | 10 µM | Not specified | MitoSOX | Significant increase in mitochondrial superoxide production.[6] | [6] |
Experimental Protocols
Protocol 1: Measurement of Mitochondrial Membrane Potential using JC-1 Dye and Flow Cytometry
This protocol describes the use of the cationic dye JC-1 to measure changes in mitochondrial membrane potential by flow cytometry. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In cells with a depolarized mitochondrial membrane, JC-1 remains as monomers and emits green fluorescence.[4][7] A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.[4]
Materials:
-
Cells of interest
-
Antimycin A (stock solution in DMSO)
-
JC-1 dye
-
Phosphate-buffered saline (PBS)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture cells to the desired confluency. On the day of the experiment, harvest the cells and resuspend them in pre-warmed culture medium at a concentration of 1 x 10^6 cells/mL.
-
Antimycin A Treatment: Aliquot 1 mL of the cell suspension into FACS tubes. Add Antimycin A to the desired final concentration (e.g., 5-10 µM).[4] Incubate the cells for the desired time (e.g., 1 hour) at 37°C in a CO2 incubator.[4] Include a vehicle control (DMSO) sample.
-
JC-1 Staining: Prepare a working solution of JC-1 in pre-warmed culture medium. The final concentration may need to be optimized for your cell type, but a starting concentration of 2 µM is often used.[8] Add the JC-1 staining solution to each tube and incubate for 15-30 minutes at 37°C, protected from light.[8]
-
Washing: Centrifuge the cells at 400 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with PBS.
-
Flow Cytometry Analysis: Resuspend the cells in PBS. Analyze the samples on a flow cytometer equipped with a 488 nm laser. Detect green fluorescence in the FL1 channel (e.g., 525 nm) and red fluorescence in the FL2 channel (e.g., 590 nm).
-
Data Analysis: For each sample, determine the geometric mean fluorescence intensity for both the red and green channels. Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio in Antimycin A-treated cells compared to the control indicates a loss of mitochondrial membrane potential.
Protocol 2: Visualization of Mitochondrial Membrane Potential using MitoTracker Green FM and Fluorescence Microscopy
This protocol uses the fluorescent dye MitoTracker Green FM to visualize changes in mitochondrial membrane potential. MitoTracker Green FM accumulates in the mitochondria of live cells and its fluorescence intensity is dependent on the mitochondrial membrane potential.[3]
Materials:
-
Cells of interest cultured on glass coverslips or in imaging dishes
-
Antimycin A (stock solution in DMSO)
-
MitoTracker Green FM
-
Serum-free cell culture medium or PBS
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Seed cells on coverslips or in imaging dishes and allow them to adhere and grow.
-
Antimycin A Treatment: Treat the cells with the desired concentration of Antimycin A (e.g., 25 µM) in culture medium for the desired time (e.g., 4 hours).[3] Include a vehicle control.
-
MitoTracker Green FM Staining: Prepare a working solution of MitoTracker Green FM in serum-free medium or PBS. A typical working concentration is between 20-200 nM.[9] Remove the culture medium from the cells and add the MitoTracker Green FM staining solution. Incubate for 15-45 minutes at 37°C.[10]
-
Washing: Remove the staining solution and wash the cells twice with pre-warmed PBS or medium.
-
Imaging: Immediately image the cells using a fluorescence microscope with the appropriate filter set for green fluorescence (e.g., excitation ~490 nm, emission ~516 nm).
-
Image Analysis: Acquire images of both control and Antimycin A-treated cells using the same imaging parameters. Quantify the mean fluorescence intensity of the mitochondria in multiple cells for each condition. A decrease in fluorescence intensity in the Antimycin A-treated cells indicates a loss of mitochondrial membrane potential.
Protocol 3: Measurement of Mitochondrial Respiration using a Seahorse XF Analyzer
This protocol describes the use of a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration. Antimycin A, in combination with rotenone (a Complex I inhibitor), is used to shut down all mitochondrial respiration, allowing for the calculation of non-mitochondrial oxygen consumption.
Materials:
-
Cells of interest
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Seahorse XF Assay Medium
-
Antimycin A
-
Rotenone
-
Oligomycin (Complex V inhibitor)
-
FCCP (uncoupling agent)
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere and form a monolayer.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Assay Preparation: On the day of the assay, remove the culture medium from the cells and replace it with pre-warmed Seahorse XF Assay Medium. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
Compound Loading: Load the injector ports of the hydrated sensor cartridge with the following compounds diluted in Seahorse XF Assay Medium:
-
Seahorse XF Analyzer Run: Calibrate the sensor cartridge in the Seahorse XF Analyzer. After calibration, replace the calibrant plate with the cell culture plate and start the assay. The instrument will measure the basal OCR, and then sequentially inject the compounds from ports A, B, and C, measuring the OCR after each injection.
-
Data Analysis: The Seahorse software will calculate key parameters of mitochondrial function. The injection of rotenone and Antimycin A will cause a sharp drop in OCR to the level of non-mitochondrial respiration. The difference between the basal OCR and the non-mitochondrial OCR represents the mitochondrial respiration. A significant decrease in basal respiration can also be observed with Antimycin A treatment alone.[5]
Mandatory Visualizations
Caption: Antimycin A signaling pathway.
Caption: Experimental workflow for measuring ΔΨm.
References
- 1. tabaslab.com [tabaslab.com]
- 2. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimycin A-Induced Mitochondrial Damage Causes Human RPE Cell Death despite Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. plus.ac.at [plus.ac.at]
- 5. Temporal depolarization of mitochondria during M phase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondrial modulation-induced activation of vagal sensory neuronal subsets by antimycin A, but not CCCP or rotenone, correlates with mitochondrial superoxide production | PLOS One [journals.plos.org]
- 7. Comprehensive analysis of cellular metrics: From proliferation to mitochondrial membrane potential and cell death in a single sample - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Labeling and Visualization of Mitochondria Using Mito Tracker dyes [medicalbiochemist.com]
- 11. Redirecting [linkinghub.elsevier.com]
Antimycin A in Apoptosis Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimycin A is a potent inhibitor of the mitochondrial electron transport chain, specifically targeting complex III (the cytochrome bc1 complex).[1][2] This inhibition disrupts cellular respiration, leading to a cascade of events culminating in programmed cell death, or apoptosis. Its reliability in inducing the intrinsic apoptotic pathway has made it a valuable tool in apoptosis research. These application notes provide an overview of the mechanisms of Antimycin A-induced apoptosis and detailed protocols for its use in laboratory settings. While this document refers to "Antimycin A" based on available research, it is important to note that this often pertains to a mixture of related structures. Specific data for the Antimycin A8b isoform is not extensively available in the reviewed literature; therefore, the following information is based on the general application of Antimycin A.
Mechanism of Action in Apoptosis Induction
Antimycin A instigates apoptosis primarily through the intrinsic, or mitochondrial, pathway. The inhibition of complex III by Antimycin A leads to the increased production of reactive oxygen species (ROS), such as superoxide anions.[1][3][4] This surge in ROS creates oxidative stress, a key trigger for apoptosis.
The downstream consequences of Antimycin A treatment include:
-
Loss of Mitochondrial Membrane Potential (ΔΨm): The accumulation of ROS and disruption of the electron transport chain leads to the depolarization of the mitochondrial inner membrane.[3][5]
-
Mitochondrial Permeability Transition Pore (mPTP) Opening: Increased mitochondrial calcium and oxidative stress can trigger the opening of the mPTP, a non-specific channel in the inner mitochondrial membrane.[6][7] This further disrupts mitochondrial function and leads to swelling.
-
Release of Pro-apoptotic Factors: The compromised mitochondrial outer membrane releases key apoptotic signaling molecules into the cytoplasm, most notably cytochrome c.[8][9][10]
-
Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1) and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn activates executioner caspases like caspase-3.[11][12]
-
Execution of Apoptosis: Activated executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and the formation of apoptotic bodies.
The process is also modulated by the Bcl-2 family of proteins, with pro-apoptotic members like Bax being upregulated and anti-apoptotic members like Bcl-2 being downregulated in response to Antimycin A.[13][14]
Quantitative Data: IC50 Values of Antimycin A
The half-maximal inhibitory concentration (IC50) of Antimycin A for inducing cell death varies depending on the cell line and the duration of exposure. The following table summarizes reported IC50 values.
| Cell Line | IC50 Value | Exposure Time | Reference |
| HeLa | ~50 µM | Not Specified | |
| Human Pulmonary Fibroblast (HPF) | ~150 µM | 24 h | [3][15] |
| HCT-116 | 29 µg/mL | Not Specified | [4] |
| Oral Cancer Cells | Not Specified | Not Specified | [16] |
| ARPE-19 | Not Specified | Not Specified |
Signaling Pathway Diagram
Caption: Antimycin A induced apoptosis signaling pathway.
Experimental Workflow Diagram
Caption: General experimental workflow for studying Antimycin A-induced apoptosis.
Detailed Experimental Protocols
General Cell Culture and Antimycin A Treatment
Materials:
-
Cell line of interest (e.g., HeLa, Jurkat, PC12)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Antimycin A (stock solution in DMSO or ethanol)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture cells in T-75 flasks until they reach 70-80% confluency.
-
Seed cells into appropriate culture plates (e.g., 6-well, 12-well, or 96-well plates) at a predetermined density and allow them to adhere overnight.
-
Prepare working solutions of Antimycin A in complete culture medium from the stock solution. It is crucial to determine the optimal concentration and incubation time for your specific cell line through a dose-response and time-course experiment.[4]
-
Remove the old medium from the cells and replace it with the medium containing the desired concentration of Antimycin A. Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest Antimycin A concentration used).
-
Incubate the cells for the desired period (e.g., 4, 8, 12, 24 hours).
-
After incubation, proceed with the desired apoptosis assay.
Western Blot Analysis of Apoptotic Markers
Objective: To detect changes in the expression levels of key apoptotic proteins such as cleaved caspase-3, cleaved PARP, Bax, and Bcl-2.[10][17]
Protocol:
-
After Antimycin A treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved caspase-3, PARP, Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
Flow Cytometry for Apoptosis Detection (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells.[3][16]
Protocol:
-
Harvest both adherent and floating cells after Antimycin A treatment. For adherent cells, use a gentle cell scraper or trypsin.
-
Centrifuge the cells at 300 x g for 5 minutes and wash the pellet with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X binding buffer to each sample.
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Caspase-3/7 Activity Assay
Objective: To measure the activity of executioner caspases.[5]
Protocol:
-
After Antimycin A treatment, lyse the cells according to the manufacturer's protocol for the specific caspase activity assay kit being used.
-
In a 96-well plate, add the cell lysate to each well.
-
Add the caspase-3/7 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric assays) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (at 405 nm for colorimetric assays) or fluorescence (Ex/Em = 380/460 nm for fluorometric assays) using a microplate reader.
-
The increase in signal is proportional to the caspase-3/7 activity in the sample.
Conclusion
Antimycin A is a well-established and effective tool for inducing the intrinsic pathway of apoptosis in a wide range of cell types. Its mechanism of action, centered on the disruption of mitochondrial function and the generation of reactive oxygen species, provides a reliable model for studying the molecular intricacies of programmed cell death. The protocols outlined in these application notes offer a foundation for researchers to utilize Antimycin A in their investigations into apoptosis and for the screening of potential therapeutic agents that modulate this fundamental cellular process. Researchers should always optimize concentrations and incubation times for their specific experimental systems to ensure reproducible and meaningful results.
References
- 1. Antimycin A-Induced Mitochondrial Damage Causes Human RPE Cell Death despite Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimycin A induces apoptosis in As4.1 juxtaglomerular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of apoptosis by antimycin A in differentiated PC12 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. biotech.illinois.edu [biotech.illinois.edu]
- 8. researchgate.net [researchgate.net]
- 9. file.yizimg.com [file.yizimg.com]
- 10. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 12. Apoptosis western blot guide | Abcam [abcam.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Apoptosis Protocols | USF Health [health.usf.edu]
- 15. scispace.com [scispace.com]
- 16. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Caspase Assays | Thermo Fisher Scientific - US [thermofisher.com]
Antimycin A8b as a Potent Antifungal Agent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the antifungal activity of Antimycin A8b, a promising natural product with significant inhibitory effects against a broad spectrum of fungal pathogens. Drawing upon established methodologies for related compounds like Antimycin A, this document outlines the experimental setup for determining its efficacy and understanding its mechanism of action.
Introduction to this compound
This compound belongs to the antimycin family of antibiotics, known for their potent biological activities. A notable member of this family, Antimycin A, acts as a specific inhibitor of the mitochondrial respiratory chain at complex III.[1] This mode of action leads to the disruption of fungal cellular respiration and subsequent cell death. Antimycin A has demonstrated significant efficacy against various phytopathogenic fungi, including Magnaporthe oryzae Triticum (the causative agent of wheat blast) and Rhizoctonia solani.[1][2] Given the structural similarities within the antimycin family, this compound is hypothesized to exhibit a comparable antifungal profile.
Data Presentation: In Vitro Antifungal Activity
The following tables summarize the reported antifungal activity of Antimycin A, which can be used as a benchmark for evaluating this compound.
Table 1: Inhibitory Effects of Antimycin A on Magnaporthe oryzae Triticum
| Parameter | Concentration | Inhibition (%) |
| Mycelial Growth | 10 µg/mL | 62.90%[1] |
| Conidiogenesis | 10 µg/mL | 100%[1] |
| Conidia Germination | 10 µg/mL | 42%[1] |
| Appressoria Formation | 10 µg/mL | 100%[1] |
Table 2: Minimum Inhibitory Concentration (MIC) and EC50 Values
| Fungal Species | Compound | MIC | EC50 |
| Magnaporthe oryzae Triticum | Antimycin A | 0.005 µ g/disk [1] | - |
| Rhizoctonia solani | Antimycin A1 | - | 1.25 µg/mL[2] |
Experimental Protocols
This section provides detailed protocols for assessing the antifungal properties of this compound.
Protocol for Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standard method for determining the MIC of an antifungal agent.[3]
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Fungal isolate of interest
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Prepare Fungal Inoculum:
-
Culture the fungal isolate on an appropriate agar medium.
-
Prepare a suspension of fungal spores or cells in sterile saline.
-
Adjust the suspension to a concentration of 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute the adjusted suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
-
Prepare this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in RPMI 1640 medium in the 96-well plate. The concentration range should be selected based on expected efficacy.
-
-
Inoculation:
-
Add 100 µL of the fungal inoculum to each well containing 100 µL of the this compound dilution.
-
Include a positive control well (inoculum without this compound) and a negative control well (medium only).
-
-
Incubation:
-
Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-72 hours, depending on the growth rate of the fungus.[4]
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90%) compared to the positive control.[5] This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).
-
Protocol for Mycelial Growth Inhibition Assay (Agar Dilution Method)
This protocol is suitable for assessing the effect of this compound on the growth of filamentous fungi.
Materials:
-
This compound stock solution
-
Potato Dextrose Agar (PDA) or other suitable fungal growth medium
-
Sterile petri dishes
-
Fungal isolate
-
Cork borer
Procedure:
-
Prepare Antifungal Plates:
-
Autoclave the agar medium and cool it to approximately 45-50°C.
-
Add the appropriate volume of this compound stock solution to the molten agar to achieve the desired final concentrations.
-
Pour the agar into sterile petri dishes. Include control plates with no this compound.
-
-
Inoculation:
-
From a fresh culture of the fungus, take a mycelial plug using a sterile cork borer (e.g., 5 mm diameter).
-
Place the mycelial plug in the center of each agar plate.
-
-
Incubation:
-
Incubate the plates at the optimal growth temperature for the fungus.
-
-
Data Collection:
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the plate.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(C - T) / C] x 100
-
Where C is the average diameter of the colony in the control plate, and T is the average diameter of the colony in the treatment plate.
-
-
Protocol for Investigating the Mechanism of Action: Mitochondrial Respiration Assay
Given that Antimycin A targets mitochondrial complex III, this assay can help determine if this compound has a similar mechanism.
Materials:
-
Fungal spheroplasts or isolated mitochondria
-
Oxygen electrode (e.g., Clark-type electrode)
-
Respiration buffer
-
Substrates for the electron transport chain (e.g., NADH, succinate)
-
This compound
Procedure:
-
Prepare Fungal Mitochondria/Spheroplasts:
-
Follow established protocols for the isolation of mitochondria or preparation of spheroplasts from the target fungus.
-
-
Oxygen Consumption Measurement:
-
Add the isolated mitochondria or spheroplasts to the respiration buffer in the oxygen electrode chamber.
-
Add a respiratory substrate (e.g., succinate) to initiate oxygen consumption.
-
Once a stable rate of oxygen consumption is observed, add this compound at various concentrations.
-
Monitor the change in the rate of oxygen consumption. A rapid decrease in oxygen consumption upon the addition of this compound would indicate inhibition of the electron transport chain.
-
Visualizations
The following diagrams illustrate the experimental workflow and the proposed signaling pathway of this compound.
Caption: Experimental workflow for evaluating the antifungal activity of this compound.
Caption: Proposed mechanism of action of this compound in fungal cells.
References
- 1. Marine Natural Product Antimycin A Suppresses Wheat Blast Disease Caused by Magnaporthe oryzae Triticum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aptly chosen, effectively emphasizing the action and mechanism of antimycin A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ifyber.com [ifyber.com]
- 4. google.com [google.com]
- 5. Antifungal Susceptibility Testing: A Primer for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antimycin A for Studying Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimycin A primarily targets Complex III (cytochrome c reductase) of the mitochondrial electron transport chain (ETC).[2] It binds to the Qi site of cytochrome c reductase, thereby inhibiting the oxidation of ubiquinol and disrupting the Q-cycle.[1][3] This blockage of the ETC has several key consequences for cellular metabolism:
-
Inhibition of Oxidative Phosphorylation: By halting electron flow, Antimycin A prevents the generation of the proton gradient across the inner mitochondrial membrane, which is necessary for ATP synthesis by ATP synthase.[1][2]
-
Increased Production of Reactive Oxygen Species (ROS): The inhibition of Complex III leads to the accumulation of electrons upstream, which can then be transferred to molecular oxygen, resulting in the formation of superoxide radicals.[1][4]
-
Induction of Apoptosis: The increase in ROS and the disruption of mitochondrial function can trigger the intrinsic pathway of apoptosis.[5]
These effects make Antimycin A an invaluable tool for researchers studying mitochondrial dysfunction, metabolic reprogramming in cancer, and the role of ROS in signaling pathways.
Data Presentation
Table 1: IC50 Values of Antimycin A in Different Cell Lines
The half-maximal inhibitory concentration (IC50) of Antimycin A can vary depending on the cell line and the metabolic state of the cells. The table below summarizes the IC50 values for Antimycin A in L6 (rat myoblast), H9c2 (rat heart myoblast), and HepG2 (human liver cancer) cell lines, cultured in media containing either high glucose or galactose. Cells grown in galactose are more reliant on oxidative phosphorylation for ATP production, making them more sensitive to mitochondrial inhibitors.
| Cell Line | Medium | IC50 (µM) |
| L6 | High Glucose (25 mM) | ~10 |
| L6 | Galactose (10 mM) | ~1.7 |
| H9c2 | High Glucose (25 mM) | ~3 |
| H9c2 | Galactose (10 mM) | ~0.3 |
| HepG2 | High Glucose (25 mM) | ~1 |
| HepG2 | Galactose (10 mM) | ~0.06 |
Data adapted from a study on the modulation of mitochondrial bioenergetics.
Table 2: Effects of Antimycin A on Mitochondrial Respiration and Glycolysis
Treatment with Antimycin A leads to a rapid decrease in the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and a compensatory increase in the extracellular acidification rate (ECAR), an indicator of glycolysis.
| Cell Line | Antimycin A Concentration | Change in OCR | Change in ECAR |
| ARPE-19 | 1 µM | Drastic reduction | Increase |
| ARPE-19 | 10 µM | Drastic reduction | Increase |
| ARPE-19 | 20 µM | Drastic reduction | Increase |
Data is based on studies using a Seahorse XFe Extracellular Flux Analyzer.[1]
Signaling Pathways and Experimental Workflows
Mechanism of Action of Antimycin A
Caption: Antimycin A inhibits Complex III of the ETC, disrupting the proton gradient and ATP synthesis, while increasing ROS production.
Intrinsic Apoptosis Pathway Induced by Antimycin A
Caption: Antimycin A triggers the intrinsic apoptosis pathway through increased ROS, leading to MOMP and caspase activation.
Experimental Workflow: Seahorse XF Mito Stress Test
Caption: A streamlined workflow for performing a Seahorse XF Mito Stress Test to assess mitochondrial function.
Experimental Protocols
Protocol 1: Seahorse XF Mito Stress Test
This protocol is for assessing mitochondrial function by measuring the oxygen consumption rate (OCR) in live cells in real-time. The assay utilizes sequential injections of mitochondrial inhibitors: oligomycin (an ATP synthase inhibitor), FCCP (a protonophore that uncouples oxygen consumption from ATP production), and a combination of rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor).
Materials:
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Sensor Cartridge
-
Seahorse XF Calibrant
-
Seahorse XF Assay Medium (e.g., XF DMEM Base Medium) supplemented with glucose, pyruvate, and glutamine
-
Oligomycin, FCCP, Rotenone, and Antimycin A (often available as a kit)
-
Cells of interest
Procedure:
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.
-
Incubate overnight at 37°C in a 5% CO2 incubator.[6]
-
-
Sensor Cartridge Hydration:
-
Add 200 µL of Seahorse XF Calibrant to each well of the utility plate.
-
Place the sensor cartridge on top of the utility plate and incubate overnight at 37°C in a non-CO2 incubator.[7]
-
-
Cell Plate Preparation (Day of Assay):
-
Drug Loading:
-
Prepare working solutions of oligomycin, FCCP, and rotenone/Antimycin A in the assay medium.
-
Load the appropriate volumes of each drug into the corresponding ports of the sensor cartridge (Port A: Oligomycin, Port B: FCCP, Port C: Rotenone/Antimycin A).[6]
-
-
Assay Execution:
-
Place the sensor cartridge with the loaded drugs into the Seahorse XF Analyzer for calibration.
-
After calibration, replace the utility plate with the cell culture microplate.
-
Start the Mito Stress Test protocol on the instrument. The analyzer will measure basal OCR and then sequentially inject the drugs and measure the OCR after each injection.[5]
-
-
Data Analysis:
-
After the run, normalize the OCR data to cell number or protein concentration.
-
Calculate key parameters of mitochondrial function: basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity, and non-mitochondrial oxygen consumption.[8]
-
Protocol 2: Measurement of Mitochondrial Reactive Oxygen Species (ROS)
This protocol describes the use of MitoSOX Red, a fluorescent probe that selectively detects superoxide in the mitochondria of live cells.
Materials:
-
MitoSOX Red reagent
-
DMSO
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Cells of interest cultured on coverslips or in microplates
-
Antimycin A
-
Fluorescence microscope or plate reader
Procedure:
-
Preparation of MitoSOX Red Working Solution:
-
Cell Treatment and Staining:
-
Washing and Imaging:
Protocol 3: Apoptosis Assay using Annexin V and Propidium Iodide (PI)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by fluorescently labeled Annexin V. Late apoptotic and necrotic cells have compromised membrane integrity and will also stain with the DNA dye, propidium iodide.
Materials:
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Phosphate-buffered saline (PBS)
-
Cells of interest
-
Antimycin A
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells with Antimycin A at the desired concentration and for the appropriate time to induce apoptosis.
-
Include both positive and negative controls.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cells in 100 µL of Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use appropriate compensation controls for FITC and PI.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often small).
-
References
- 1. Antimycin A-Induced Mitochondrial Damage Causes Human RPE Cell Death despite Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assay of mitochondrial levels of reactive oxygen species using MitoSOX:MitoTracker Deep red end point measurement [help.imageanalyst.net]
- 4. agilent.com [agilent.com]
- 5. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Seahorse mito stress test [bio-protocol.org]
- 7. tabaslab.com [tabaslab.com]
- 8. researchgate.net [researchgate.net]
- 9. apexbt.com [apexbt.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Antimycin A in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Antimycin A, a potent inhibitor of mitochondrial respiration, in cell culture experiments. The provided protocols and data are intended to serve as a starting point for researchers investigating mitochondrial dysfunction, oxidative stress, and apoptosis.
Introduction
Antimycin A is a secondary metabolite produced by Streptomyces bacteria that acts as a powerful inhibitor of the mitochondrial electron transport chain (ETC)[1][2]. It specifically targets Complex III (cytochrome c reductase), binding to the Qi site and blocking the transfer of electrons from cytochrome b to cytochrome c1[1][3][4][5]. This disruption of the Q-cycle halts cellular respiration, leading to a cascade of cellular events including the inhibition of ATP synthesis, a surge in reactive oxygen species (ROS) production, and ultimately, programmed cell death (apoptosis)[1][3][6]. Due to these well-characterized effects, Antimycin A is a widely utilized tool in research to induce and study mitochondrial dysfunction. While the user specified Antimycin A8b, the available literature predominantly refers to "Antimycin A" without distinguishing specific isoforms. Therefore, the following data and protocols are based on studies using the general term "Antimycin A."
Data Presentation: Effective Concentrations of Antimycin A
The optimal concentration of Antimycin A can vary significantly depending on the cell type, experimental duration, and the specific endpoint being measured. The following table summarizes effective concentrations cited in the literature for various cell lines and experimental outcomes.
| Cell Line | Concentration Range | Incubation Time | Observed Effects | Reference(s) |
| C2C12 (mouse myoblasts) | 3.125 - 50 µM | 12 hours | Mitochondrial dysfunction, increased ROS production, decreased mitochondrial respiration, impaired insulin signaling. | [7] |
| ARPE-19 (human retinal pigment epithelial cells) | 25 µM | 4 hours | Loss of mitochondrial membrane potential. | [8] |
| ARPE-19 and primary hRPE | Dose-dependent | 4 - 72 hours | Dose- and time-dependent decrease in cell viability. | [8] |
| HeLa (human cervical cancer cells) | Not specified | Not specified | Loss of mitochondrial membrane potential, inhibition of cell growth through apoptosis, increased ROS, glutathione depletion. | [4][9][10] |
| PC12 (rat pheochromocytoma cells) | Not specified | Not specified | Induction of apoptosis, increased ROS and intracellular Ca2+. | [11] |
| Vagal Sensory Neurons | 10 µM | Not specified | Activation of sensory neurons. | [12] |
| C. elegans muscle cells | 2, 4, and 10 µM | 36 hours | Increased muscle cell damage. | [13] |
Experimental Protocols
Protocol 1: Induction of Mitochondrial Dysfunction and Oxidative Stress
This protocol describes a general procedure for treating cultured cells with Antimycin A to induce mitochondrial dysfunction and oxidative stress.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Reagents for desired downstream analysis (e.g., ROS detection reagents, ATP assay kits)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates, or chamber slides) at a density that will ensure they are in the exponential growth phase at the time of treatment. For example, a density of 15,000 cells/well in a 96-well plate can be used.[8]
-
Cell Culture: Incubate the cells under standard conditions (e.g., 37°C, 5% CO2) until they reach the desired confluency (typically 70-80%).
-
Preparation of Antimycin A Working Solution:
-
Prepare a stock solution of Antimycin A. For example, a 15 mM stock can be made by reconstituting 10 mg of powder in 1.2 mL of DMSO.[4][10]
-
On the day of the experiment, dilute the Antimycin A stock solution in pre-warmed complete cell culture medium to the desired final concentration. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
-
-
Treatment:
-
Remove the existing culture medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the culture medium containing the desired concentration of Antimycin A to the cells. Include a vehicle control (medium with the same concentration of DMSO or ethanol used to dissolve the Antimycin A).
-
-
Incubation: Incubate the cells for the desired period (e.g., 4, 12, 24, or 48 hours), depending on the endpoint being measured.
-
Downstream Analysis: Following incubation, proceed with the desired assays to assess mitochondrial dysfunction and oxidative stress. This can include measuring:
Protocol 2: Assessment of Apoptosis by Annexin V Staining
This protocol outlines the steps for detecting apoptosis in Antimycin A-treated cells using Annexin V staining, which identifies the externalization of phosphatidylserine (PS) in apoptotic cells.
Materials:
-
Antimycin A-treated and control cells
-
Annexin V-FITC (or another fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Induce Apoptosis: Treat cells with an appropriate concentration of Antimycin A for a sufficient duration to induce apoptosis (e.g., 6-24 hours).
-
Cell Harvesting:
-
For adherent cells, gently detach the cells using a non-enzymatic cell dissociation solution or by gentle scraping.
-
For suspension cells, collect the cells by centrifugation.
-
Collect both the detached and adherent cells to ensure all apoptotic cells are included in the analysis.
-
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^5 cells/mL.
-
Staining:
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each 100 µL of cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
-
Fluorescence Microscopy: Place the stained cell suspension on a microscope slide and cover with a coverslip. Observe the cells under a fluorescence microscope using appropriate filters.
-
Visualizations
Signaling Pathway of Antimycin A-Induced Apoptosis
Caption: Antimycin A signaling pathway leading to apoptosis.
Experimental Workflow for Antimycin A Treatment and Analysis
Caption: General experimental workflow for Antimycin A studies.
References
- 1. Antimycin A - Wikipedia [en.wikipedia.org]
- 2. mitochondrial inhibitor antimycin: Topics by Science.gov [science.gov]
- 3. letstalkacademy.com [letstalkacademy.com]
- 4. Antimycin A | Cell Signaling Technology [cellsignal.com]
- 5. Mitochondrial Electron Transport Chain Complex III Is Required for Antimycin A to Inhibit Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Aptly chosen, effectively emphasizing the action and mechanism of antimycin A1 [frontiersin.org]
- 7. Antimycin A-induced mitochondrial dysfunction is consistent with impaired insulin signaling in cultured skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimycin A-Induced Mitochondrial Damage Causes Human RPE Cell Death despite Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. media.cellsignal.com [media.cellsignal.com]
- 10. Antimycin A (#33357) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 11. Induction of apoptosis by antimycin A in differentiated PC12 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antimycin A-induced mitochondrial dysfunction activates vagal sensory neurons via ROS-dependent activation of TRPA1 and ROS-independent activation of TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Antimycin A8b Dosage
Welcome to the technical support center for Antimycin A8b. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization and troubleshooting for experiments involving specific cell lines. While most available literature refers to the more general Antimycin A, the information provided here is applicable to this compound, a specific variant, due to their shared core mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is Antimycin A and how does it work?
Antimycin A is a secondary metabolite produced by Streptomyces bacteria that acts as a potent inhibitor of cellular respiration.[1] It specifically targets Complex III (cytochrome c reductase) of the mitochondrial electron transport chain.[2][3] By binding to the Qi site of cytochrome c reductase, Antimycin A blocks the transfer of electrons from cytochrome b to cytochrome c1, which disrupts the Q-cycle and halts oxidative phosphorylation, leading to a decrease in ATP production.[1][2][3] This inhibition also results in the increased production of reactive oxygen species (ROS), such as superoxide radicals, which can induce oxidative stress and trigger apoptosis (programmed cell death).[1][4][5]
Q2: What is the difference between Antimycin A and this compound?
Antimycin A refers to a group of related compounds. This compound is a specific member of this family. While the core dilactone ring structure is conserved, variations in the alkyl and acyl side chains distinguish the different analogs. These structural differences can lead to variations in potency and cell line-specific effects. However, the fundamental mechanism of inhibiting mitochondrial Complex III is the same.
Q3: How do I prepare a stock solution of Antimycin A?
Antimycin A is typically supplied as a lyophilized powder. To prepare a stock solution, reconstitute the powder in a suitable solvent such as DMSO or ethanol. For example, to create a 15 mM stock solution, you can reconstitute 10 mg of Antimycin A (molar mass approximately 548.63 g/mol ) in 1.2 mL of DMSO.[6] It is recommended to store the stock solution at -20°C and use it within three months to maintain potency. To avoid repeated freeze-thaw cycles, it is advisable to prepare aliquots.[6]
Q4: What is a typical starting concentration and incubation time for Antimycin A treatment?
The optimal concentration and incubation time for Antimycin A are highly dependent on the specific cell line and the desired experimental outcome (e.g., induction of apoptosis, ROS production, or cell cycle arrest). Based on published data, a starting point for many cancer cell lines is in the low micromolar to nanomolar range. For example, in HeLa cells, concentrations between 0.5 µM and 50 µM have been used for durations ranging from a few hours to 72 hours to study apoptosis and cell cycle arrest.[7][8] For C2C12 myotubes, concentrations from 3.125 µM to 50 µM for 12 hours have been used to investigate mitochondrial dysfunction.[9] It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and assay.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Cell Death/Toxicity in Control Group | Solvent toxicity (e.g., DMSO). | Ensure the final concentration of the solvent in the culture medium is low (typically <0.1%) and include a vehicle-only control in your experimental setup. |
| Inconsistent or Non-reproducible Results | 1. Cell passage number and confluency.2. Variability in Antimycin A stock solution.3. Inconsistent incubation times. | 1. Use cells within a consistent passage number range and seed them to achieve a consistent confluency at the time of treatment.2. Prepare fresh aliquots of Antimycin A from a new stock solution.3. Ensure precise timing for all treatment and harvesting steps. |
| No Observable Effect at Expected Concentrations | 1. Cell line is resistant to Antimycin A.2. Degradation of Antimycin A.3. Incorrect dosage calculation. | 1. Some cell lines may have higher resistance. Perform a dose-response experiment with a wider concentration range.2. Use a fresh stock of Antimycin A and store it properly.3. Double-check all calculations for dilutions and final concentrations. |
| Cell Detachment from Culture Plate | Antimycin A-induced cytotoxicity and apoptosis can lead to cell detachment. | This is an expected outcome of successful apoptosis induction. For endpoint assays, collect both adherent and floating cells to get a complete picture of the cell population. Consider using plates coated with an extracellular matrix protein (e.g., poly-L-lysine) to improve cell adherence if necessary for imaging. |
| High Background in Flow Cytometry (Apoptosis Assay) | 1. Sub-optimal antibody concentration.2. Inadequate washing steps.3. Cell clumps.4. Contamination. | 1. Titrate your antibodies (e.g., Annexin V) to determine the optimal concentration.2. Ensure thorough washing of cells to remove unbound antibodies.3. Gently pipette to create a single-cell suspension before staining and analysis. Consider filtering the cell suspension if clumping persists.4. Regularly check cell cultures for contamination. |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Antimycin A for various cell lines as reported in the literature. These values should be used as a reference, and it is recommended to determine the IC50 experimentally for your specific cell line and conditions.
| Cell Line | Cell Type | IC50 Value | Incubation Time |
| HCT-116 | Human Colorectal Carcinoma | 29 µg/mL | Not Specified |
| HeLa | Human Cervical Cancer | ~50 µM | Not Specified |
| HepG2 | Human Liver Cancer | Glucose media: ~10 µMGalactose media: ~0.5 µM | 24 hours |
| L6 | Rat Myoblast | Glucose media: ~3 µMGalactose media: ~0.5 µM | 24 hours |
| H9c2 | Rat Cardiomyoblast | Glucose media: ~1 µMGalactose media: ~0.1 µM | 24 hours |
| C2C12 | Mouse Myoblast | 3.125 - 50 µM (Dose-dependent effects observed) | 12 hours |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol describes a general method for determining the concentration of Antimycin A that inhibits cell growth by 50% (IC50) using a colorimetric MTT assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Antimycin A Treatment: Prepare a serial dilution of Antimycin A in culture medium. Remove the old medium from the wells and add 100 µL of the Antimycin A dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the Antimycin A concentration and use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Induction and Detection of Apoptosis by Flow Cytometry
This protocol provides a general framework for inducing apoptosis with Antimycin A and detecting it using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of Antimycin A (determined from IC50 experiments) for the appropriate duration. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells immediately by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways and Experimental Workflows
Antimycin A-Induced Apoptosis Signaling Pathway
Antimycin A treatment leads to the inhibition of mitochondrial Complex III, which in turn increases the production of reactive oxygen species (ROS). This oxidative stress triggers the intrinsic apoptotic pathway.
Caption: Antimycin A-induced apoptosis pathway.
Experimental Workflow for IC50 Determination
The following diagram illustrates the key steps in determining the IC50 value of Antimycin A for a specific cell line.
Caption: Workflow for IC50 determination.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Aptly chosen, effectively emphasizing the action and mechanism of antimycin A1 [frontiersin.org]
- 4. Induction of apoptosis by antimycin A in differentiated PC12 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antimycin A-Induced Mitochondrial Damage Causes Human RPE Cell Death despite Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.abcam.com [docs.abcam.com]
- 9. Flow cytometry apoptosis assay in Jurkat cells | Domainex [domainex.co.uk]
Troubleshooting Antimycin A8b insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antimycin A, focusing on issues related to its insolubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is Antimycin A and what is its primary mechanism of action?
Antimycin A is an inhibitor of the mitochondrial electron transport chain.[1][2][3] It specifically targets Complex III (cytochrome c reductase), blocking the transfer of electrons from cytochrome b to cytochrome c1.[1][2][4] This inhibition disrupts the Q-cycle, halts cellular respiration, and leads to an increase in the production of reactive oxygen species (ROS).[1][4][5] Ultimately, this can induce apoptosis, or programmed cell death.[1][5]
Q2: In which solvents is Antimycin A soluble?
Antimycin A is practically insoluble in water.[3] It is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, and dimethylformamide.[1][3][6][7]
Q3: How should I prepare a stock solution of Antimycin A?
It is recommended to prepare a concentrated stock solution in an appropriate organic solvent like DMSO or ethanol.[1][3][6] For example, a 15 mM stock solution can be prepared by reconstituting 10 mg of Antimycin A powder in 1.2 mL of DMSO.[1][6] Always refer to the manufacturer's datasheet for specific instructions.
Q4: How should I store Antimycin A?
Lyophilized Antimycin A powder should be stored at -20°C and is stable for up to 24 months.[1][6] Once dissolved, the stock solution should also be stored at -20°C and is typically stable for up to 3 months.[1][6] It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.[1][6]
Troubleshooting Guide: Antimycin A Precipitation in Aqueous Solutions
Problem: My Antimycin A precipitates out of solution when I add it to my aqueous cell culture medium.
This is a common issue due to the hydrophobic nature of Antimycin A. Here’s a step-by-step guide to troubleshoot this problem.
Step 1: Verify Your Stock Solution
-
Is the stock solution properly dissolved? Ensure that the Antimycin A powder is completely dissolved in the organic solvent before further dilution. Gentle vortexing may be required.[8]
-
Is the stock solution concentration too high? While a highly concentrated stock minimizes the volume of organic solvent added to your aqueous medium, it can also lead to faster precipitation upon dilution. Consider preparing a slightly less concentrated stock solution.
Step 2: Optimize the Dilution Process
-
What is the final concentration of the organic solvent in your medium? High concentrations of organic solvents like DMSO can be toxic to cells. Generally, the final concentration of DMSO in cell culture media should be kept below 0.5%, and ideally below 0.1%.
-
How are you adding the stock solution to the medium? Rapidly adding the stock solution can cause localized high concentrations, leading to precipitation. Try adding the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion.
Step 3: Consider the Composition of Your Aqueous Medium
-
Are there components in your medium that could be interacting with Antimycin A? While less common, certain components in complex media could potentially reduce the solubility of Antimycin A. If possible, try dissolving Antimycin A in a simpler buffered solution first to see if the problem persists.
-
Is the pH of your medium optimal? While Antimycin A's solubility is not highly pH-dependent in the physiological range, extreme pH values could affect its stability and solubility. Ensure your medium is properly buffered.
Step 4: Alternative Solvents
-
If you continue to experience precipitation with a DMSO stock, consider preparing your stock solution in ethanol.[3] Some researchers have found ethanol to be a suitable alternative.[9]
Quantitative Data Summary
Table 1: Solubility of Antimycin A
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | 35 mg/mL | [1][6] |
| Ethanol (95%) | 50 mg/mL | [3] |
| Water | Insoluble | [3] |
Table 2: Recommended Stock Solution Preparation
| Desired Stock Concentration | Amount of Antimycin A | Volume of DMSO | Reference |
| 15 mM | 10 mg | 1.2 mL | [1][6] |
Experimental Protocols
Protocol 1: Preparation of a 15 mM Antimycin A Stock Solution in DMSO
Materials:
-
Antimycin A (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes and sterile tips
Procedure:
-
Bring the vial of lyophilized Antimycin A and the anhydrous DMSO to room temperature.
-
Carefully weigh 10 mg of Antimycin A powder and transfer it to a sterile microcentrifuge tube.
-
Add 1.2 mL of anhydrous DMSO to the microcentrifuge tube containing the Antimycin A powder.[1][6]
-
Cap the tube tightly and vortex at a medium speed until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
Protocol 2: Induction of Mitochondrial Dysfunction in Cultured Cells
Materials:
-
Cultured cells (e.g., HeLa cells)
-
Complete cell culture medium
-
Antimycin A stock solution (e.g., 15 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Plate the cells at the desired density in a suitable culture vessel and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
The following day, prepare the working solution of Antimycin A. For example, to achieve a final concentration of 10 µM in 10 mL of medium, you would need to add a specific volume of your stock solution.
-
Calculation Example: For a 15 mM stock solution, you would add (10 µM * 10 mL) / 15 mM = 0.67 µL of the stock solution. It is often practical to perform a serial dilution of the stock solution to accurately pipette such small volumes.
-
-
Warm the complete cell culture medium to 37°C.
-
Add the calculated volume of the Antimycin A stock solution to the pre-warmed medium. Immediately mix well by gentle inversion or swirling.
-
Remove the old medium from the cultured cells and wash once with sterile PBS.
-
Add the medium containing Antimycin A to the cells.
-
Return the cells to the incubator and treat for the desired length of time. The treatment time will vary depending on the experimental goals.[1]
-
Following treatment, proceed with your downstream analysis (e.g., apoptosis assays, ROS detection, or measurement of mitochondrial membrane potential).
Visualizations
Caption: Troubleshooting workflow for Antimycin A precipitation.
Caption: Mechanism of action of Antimycin A on the ETC.
References
- 1. Antimycin A | Cell Signaling Technology [cellsignal.com]
- 2. letstalkacademy.com [letstalkacademy.com]
- 3. Antimycin A from Streptomyces sp., A8674 Sigma-Aldrich [sigmaaldrich.com]
- 4. Frontiers | Aptly chosen, effectively emphasizing the action and mechanism of antimycin A1 [frontiersin.org]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. Antimycin A (#33357) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Antibiotic Stocks [protocols.io]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Antimycin A Cytotoxicity in Long-Term Studies
Welcome to the technical support center for researchers utilizing Antimycin A in long-term experimental models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges associated with the cytotoxicity of this potent mitochondrial inhibitor.
Frequently Asked Questions (FAQs)
Q1: Why is Antimycin A cytotoxic, especially in long-term studies?
Antimycin A is a specific inhibitor of the mitochondrial electron transport chain at complex III (cytochrome c reductase).[1] This inhibition blocks oxidative phosphorylation, leading to a rapid decrease in cellular ATP production.[1][2] Consequently, there is an increase in the production of reactive oxygen species (ROS), particularly superoxide, leading to oxidative stress.[1][3] This cascade of events disrupts mitochondrial membrane potential, damages cellular components, and ultimately triggers apoptotic cell death.[2][4] In long-term studies, the cumulative effects of ATP depletion and oxidative stress lead to significant cytotoxicity.
Q2: What are the typical signs of Antimycin A-induced cytotoxicity in my cell cultures?
Researchers may observe a dose- and time-dependent decrease in cell viability.[5][6] Morphological changes can include cell shrinkage, membrane blebbing, and detachment from the culture surface. At the subcellular level, mitochondria may appear swollen with damaged cristae.[2][5] Biochemical indicators include a rapid loss of mitochondrial membrane potential, increased intracellular ROS levels, and activation of apoptotic markers like caspases.[2][7]
Q3: At what concentration should I use Antimycin A to induce mitochondrial dysfunction without causing immediate, widespread cell death?
The optimal concentration of Antimycin A is highly cell-type dependent and varies based on the metabolic state of the cells (e.g., reliance on oxidative phosphorylation vs. glycolysis).[8] It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line and experimental duration.[9] For long-term studies, using a sub-lethal concentration (below the IC50) is often necessary to study the chronic effects of mitochondrial dysfunction.
Q4: Are there any alternatives to Antimycin A for long-term studies of mitochondrial dysfunction?
Yes, other mitochondrial inhibitors can be considered, each with its own mechanism of action. Rotenone, an inhibitor of complex I, is frequently used.[10] However, like Antimycin A, it also induces ROS production and cytotoxicity. The choice of inhibitor should be guided by the specific research question. For some applications, genetic models of mitochondrial dysfunction may be a more suitable long-term solution.
Troubleshooting Guides
Problem 1: Excessive Cell Death in Long-Term Cultures
Symptoms:
-
Rapid decline in cell confluence.
-
High percentage of floating, non-viable cells.
-
Inability to maintain the culture for the intended duration.
Possible Causes:
-
Antimycin A concentration is too high for the specific cell line and duration.
-
The cell line is highly dependent on oxidative phosphorylation and cannot adapt by upregulating glycolysis.[8]
-
Cumulative oxidative stress is overwhelming the cells' antioxidant capacity.
Solutions:
-
Optimize Antimycin A Concentration: Perform a thorough dose-response and time-course experiment to identify a concentration that induces the desired level of mitochondrial dysfunction with acceptable cell viability over the long term.
-
Supplement the Culture Medium:
-
Pyruvate: Adding sodium pyruvate to the medium can provide an alternative energy source for the TCA cycle, partially bypassing the electron transport chain inhibition.
-
Uridine: Supplementation with uridine can help mitigate some of the cytotoxic effects by supporting pyrimidine synthesis, which is linked to mitochondrial function.
-
-
Antioxidant Co-treatment: The use of antioxidants can help to quench the excess ROS produced by Antimycin A treatment.
-
N-acetylcysteine (NAC): NAC is a precursor to glutathione and a potent antioxidant. Co-treatment with NAC has been shown to alleviate DNA damage and apoptosis induced by Antimycin A.[11][12] A starting concentration of 0.5-1 mM can be tested, but it is important to note that high concentrations of NAC can have their own cytotoxic effects.[13][14][15]
-
-
Enhance Autophagy:
-
Rapamycin: Inducing autophagy with rapamycin can promote the clearance of damaged mitochondria (mitophagy), which may improve cell survival.[3] Rapamycin has been shown to inhibit the mTOR pathway and induce autophagy, offering cytoprotection.[16][17][18] A starting concentration in the nanomolar to low micromolar range can be explored.
-
Problem 2: High Variability in Experimental Results
Symptoms:
-
Inconsistent results between replicate wells or experiments.
-
Large error bars in quantitative assays (e.g., viability, ROS production).
Possible Causes:
-
Inconsistent cell seeding density.
-
Variations in the metabolic state of the cells at the time of treatment.
-
Fluctuations in incubator conditions (CO2, temperature, humidity).
-
Inconsistent timing of reagent addition and measurements.
Solutions:
-
Standardize Cell Culture Practices: Ensure consistent cell passage number, seeding density, and growth phase at the start of each experiment.
-
Pre-condition the Medium: For long-term studies, pre-equilibrate the culture medium in the incubator to ensure stable pH and gas concentration before adding it to the cells.
-
Automate Liquid Handling: Where possible, use automated or semi-automated liquid handling to ensure consistent volumes and timing of reagent additions.
-
Use Positive and Negative Controls: Always include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control for cell death assays.
Quantitative Data Summary
Table 1: IC50 Values of Antimycin A in Various Cell Lines
| Cell Line | Cell Type | Incubation Time (h) | IC50 (µM) | Reference |
| HCT-116 | Human Colorectal Carcinoma | Not Specified | 29 µg/mL (~54) | [7] |
| A549 | Human Lung Carcinoma | 72 | 2-100 (significant inhibition) | [19] |
| PC-9/GR | Gefitinib-Resistant Lung Cancer | 48 | ~5 (synergistic with gefitinib) | [20] |
| CAL 27 | Human Oral Squamous Cell Carcinoma | Not Specified | Lower than normal oral cells | [21] |
| Ca9-22 | Human Oral Squamous Cell Carcinoma | Not Specified | Lower than normal oral cells | [21] |
| HGF-1 | Normal Human Gingival Fibroblasts | Not Specified | Higher than oral cancer cells | [21] |
| ARPE-19 | Human Retinal Pigment Epithelium | 24, 48, 72 | Dose- and time-dependent decrease in viability | [6][22] |
| hRPE | Primary Human Retinal Pigment Epithelium | Not Specified | 20 (reduced viability) | [6][22] |
Note: IC50 values can vary significantly between laboratories and experimental conditions. This table should be used as a guideline, and it is recommended to determine the IC50 for your specific experimental setup.
Experimental Protocols
Protocol 1: Evaluation of a Cytoprotective Agent Against Antimycin A-Induced Cytotoxicity
Objective: To determine if a test compound can mitigate the cytotoxic effects of Antimycin A.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Antimycin A (stock solution in DMSO)
-
Test compound (stock solution in a suitable solvent)
-
96-well clear-bottom black plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
MitoSOX™ Red mitochondrial superoxide indicator
-
JC-1 dye
-
Fluorescence plate reader or flow cytometer
Workflow:
Caption: Experimental workflow for assessing cytoprotective agents.
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate to ensure they are in the exponential growth phase at the time of treatment.
-
Pre-treatment: After 24 hours, pre-treat the cells with various concentrations of the test compound for 1-2 hours. Include a vehicle control.
-
Antimycin A Treatment: Add Antimycin A at a pre-determined concentration (e.g., IC50) to the wells, including a group with Antimycin A alone.
-
Incubation: Incubate the plate for the desired long-term study duration (e.g., 24, 48, or 72 hours).
-
Endpoint Assays:
-
Cell Viability (MTS Assay): Add MTS reagent to the wells and incubate according to the manufacturer's instructions. Measure absorbance to determine cell viability.
-
Mitochondrial ROS Production (MitoSOX Red):
-
Mitochondrial Membrane Potential (JC-1 Assay):
-
Prepare a JC-1 staining solution (typically 1-5 µM) in culture medium.
-
Incubate cells with the JC-1 solution for 15-30 minutes at 37°C.[3][24]
-
Wash cells with assay buffer.
-
Measure the fluorescence of JC-1 monomers (Ex/Em ~485/535 nm) and J-aggregates (Ex/Em ~540/590 nm).[3] A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
-
-
Protocol 2: Induction of Autophagy with Rapamycin to Mitigate Cytotoxicity
Objective: To determine if the induction of autophagy by rapamycin can protect cells from Antimycin A-induced cell death.
Procedure:
-
Follow the general workflow of Protocol 1.
-
For the pre-treatment step, use rapamycin at concentrations ranging from 10 nM to 1 µM.
-
After the desired incubation time with Antimycin A, assess cell viability.
-
To confirm the induction of autophagy, perform western blotting for LC3-I/II conversion and p62 degradation.
Signaling Pathway Visualization
The cytotoxicity of Antimycin A is primarily mediated through the intrinsic apoptotic pathway, which is often dependent on the tumor suppressor p53.
References
- 1. 4.7. Measurement of Mitochondrial ROS Production Using MitoSOX Red [bio-protocol.org]
- 2. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe [en.bio-protocol.org]
- 3. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antimycin A induced apoptosis in HCT-116 colorectal cancer cells through the up- and downregulation of multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2.8. Flow Cytometric Measurement of Mitochondrial ROS Production with MitoSOX-Red [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. resources.revvity.com [resources.revvity.com]
- 11. The protective effect of N-acetylcysteine on antimycin A-induced respiratory chain deficiency in mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. N-acetylcysteine Can Induce Massive Oxidative Stress, Resulting in Cell Death with Apoptotic Features in Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Rapamycin inhibits proliferation and induces autophagy in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Autophagy inducer rapamycin treatment reduces IFN-I–mediated Inflammation and improves anti–HIV-1 T cell response in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Autophagy Contributes to the Rapamycin-Induced Improvement of Otitis Media [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. A Preclinical Evaluation of Antimycin A as a Potential Antilung Cancer Stem Cell Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antimycin A shows selective antiproliferation to oral cancer cells by oxidative stress-mediated apoptosis and DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Antimycin A-Induced Mitochondrial Damage Causes Human RPE Cell Death despite Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 24. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Antimycin A8b degradation and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and proper handling of Antimycin A. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is Antimycin A and are there different forms?
Antimycin A is an antibiotic produced by Streptomyces species that acts as a potent inhibitor of the mitochondrial electron transport chain. It specifically targets Complex III (cytochrome c reductase), blocking the transfer of electrons from cytochrome b to cytochrome c1.[1][2][3] This inhibition disrupts cellular respiration, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS).[1][2][3] Antimycin A is typically sold as a mixture of related compounds, referred to as the Antimycin A complex. While specific isoforms like Antimycin A1, A2, and A3 exist, commercially available Antimycin A is generally a mixture.[4]
Q2: How should I store Antimycin A to ensure its stability?
Proper storage is critical to maintain the potency of Antimycin A. Both the lyophilized powder and solutions require specific conditions to minimize degradation.
| Form | Storage Temperature | Duration | Additional Notes |
| Lyophilized Powder | -20°C | Up to 24 months | Store in a desiccated, tightly closed container.[1][5] |
| Stock Solution | -20°C | Up to 3-6 months | Aliquot to avoid multiple freeze-thaw cycles.[1][6] Protect from light.[6] |
| Stock Solution | 4°C | Up to 4 months (in 95% ethanol) | Limited stability compared to frozen storage.[7] |
Q3: What are the recommended solvents for preparing Antimycin A stock solutions?
Antimycin A is insoluble in water but soluble in several organic solvents.[7][8] The choice of solvent may depend on your specific experimental needs.
| Solvent | Solubility |
| DMSO | Up to 35 mg/mL[1][2] |
| Ethanol (95%) | Up to 50 mg/mL[2][7] |
| Other Solvents | Freely soluble in ether, acetone, and chloroform.[7] |
For a 15 mM stock solution, you can reconstitute 10 mg of Antimycin A powder in 1.2 mL of DMSO.[1][2]
Q4: What factors can cause Antimycin A to degrade?
Antimycin A is sensitive to certain environmental conditions which can lead to a loss of activity. Key factors include:
-
Moisture: The lyophilized powder is moisture-sensitive.[5]
-
Temperature: Elevated temperatures can accelerate degradation. Storage at -20°C is recommended for both powder and solutions.[1][5]
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can reduce potency. It is highly recommended to prepare single-use aliquots.[1][2]
-
Light: While not extensively documented in the search results, it is a general best practice for many complex organic molecules to protect solutions from light.
Q5: How does Antimycin A impact cellular signaling?
Antimycin A's primary mechanism is the inhibition of Complex III in the mitochondrial electron transport chain.[1][2][3] This leads to several downstream effects:
-
Inhibition of Cellular Respiration: It halts the electron flow, disrupting the Q-cycle and stopping cellular respiration.[1][2]
-
Induction of Oxidative Stress: The blockage of the electron transport chain leads to the generation of reactive oxygen species (ROS).[1][2][9]
-
Apoptosis: By causing the loss of mitochondrial membrane potential and inducing ROS, Antimycin A can trigger programmed cell death (apoptosis).[1][2][9]
-
c-Myc Degradation: Recent studies have shown that Antimycin A can enhance the degradation of the c-Myc oncoprotein through a ROS-dependent pathway.[10][11]
Troubleshooting Guide
Problem: Inconsistent or no inhibitory effect of Antimycin A in my experiment.
This is a common issue that can often be traced back to the stability and handling of the compound.
| Possible Cause | Recommended Solution |
| Degraded Antimycin A | The most likely cause is the degradation of the stock solution. Prepare a fresh stock solution from lyophilized powder. If the powder is old (beyond 24 months), purchase a new vial.[1] |
| Improper Storage | Review your storage conditions. Ensure stock solutions are aliquoted and stored at -20°C, protected from light, and that freeze-thaw cycles are minimized.[1][2][6] |
| Incorrect Solvent | While Antimycin A is soluble in DMSO and ethanol, ensure the final concentration of the solvent in your experimental medium is not causing cellular stress or other confounding effects.[7] |
| Assay-Specific Issues | In mitochondrial activity assays, ensure other components of the assay are working correctly. For example, when measuring Complex III activity, Complex IV should be blocked (e.g., with potassium cyanide or sodium azide) to prevent re-oxidation of cytochrome c.[12] |
Visualizing Workflows and Pathways
Antimycin A's Mechanism of Action
Caption: Mechanism of Antimycin A inhibiting Complex III.
Troubleshooting Workflow for Antimycin A Experiments
Caption: Troubleshooting logic for Antimycin A experiments.
Experimental Protocols
Protocol 1: Preparation and Storage of Antimycin A Stock Solution
This protocol outlines the steps for preparing a concentrated stock solution of Antimycin A in DMSO.
Materials:
-
Antimycin A, lyophilized powder (e.g., 10 mg vial)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, conical-bottom microcentrifuge tubes
-
Calibrated precision pipettes and sterile tips
Procedure:
-
Pre-equilibration: Allow the vial of lyophilized Antimycin A and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Reconstitution: To prepare a 15 mM stock solution, add 1.2 mL of anhydrous DMSO to a 10 mg vial of Antimycin A.[1][2]
-
Dissolution: Vortex the vial gently for 1-2 minutes until the powder is completely dissolved. The solution should be clear.
-
Aliquoting: To avoid repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes.[1][2]
-
Storage: Store the aliquots at -20°C in a light-protected container (e.g., an amber box or a box wrapped in foil).[1][6] The solution is stable for up to 3 months under these conditions.[1]
Protocol 2: Assessing Mitochondrial Respiration Inhibition using an Oxygen Consumption Rate (OCR) Assay
This protocol provides a general framework for measuring the effect of Antimycin A on mitochondrial respiration in cultured cells using an extracellular flux analyzer.
Materials:
-
Cultured cells of interest
-
Cell culture medium and supplements
-
Extracellular flux analyzer and appropriate microplates
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone (Complex I inhibitor)
-
Antimycin A (Complex III inhibitor) stock solution
Procedure:
-
Cell Seeding: Seed cells in the extracellular flux analyzer microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate the cells in a CO2-free incubator at 37°C for 1 hour.
-
Instrument Setup: Calibrate the extracellular flux analyzer and prepare the injector ports of the sensor cartridge with the inhibitors. A typical injection strategy is:
-
Port A: Oligomycin
-
Port B: FCCP
-
Port C: Rotenone & Antimycin A
-
-
Baseline Measurement: Place the cell plate in the analyzer and measure the basal oxygen consumption rate (OCR).
-
Sequential Injections and Measurements:
-
Inject Oligomycin to inhibit ATP synthase. The resulting decrease in OCR represents ATP-linked respiration.
-
Inject FCCP to uncouple the proton gradient and induce maximal respiration.
-
Inject a mixture of Rotenone and Antimycin A to completely shut down mitochondrial respiration. The remaining OCR is due to non-mitochondrial oxygen consumption.[13]
-
-
Data Analysis: The difference in OCR before and after the Rotenone/Antimycin A injection provides a direct measure of mitochondrial respiration.[13] By treating a parallel set of wells with Antimycin A from the start, you can quantify its inhibitory effect on basal and maximal respiration.
References
- 1. Antimycin A (#33357) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 2. Antimycin A | Cell Signaling Technology [cellsignal.com]
- 3. letstalkacademy.com [letstalkacademy.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Antimycin A from Streptomyces sp., mitochondrial electron transport chain complex III inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 8. Antimycin A | C28H40N2O9 | CID 14957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. media.cellsignal.com [media.cellsignal.com]
- 10. Identification of antimycin A as a c-Myc degradation accelerator via high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of antimycin A as a c-Myc degradation accelerator via high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Viability Assays for Antimycin A-Treated Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Antimycin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when assessing the viability of cells treated with this potent mitochondrial complex III inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is Antimycin A and how does it affect cells?
Antimycin A is an inhibitor of the mitochondrial electron transport chain, specifically targeting complex III (cytochrome c reductase). This inhibition blocks oxidative phosphorylation, leading to a rapid decrease in cellular ATP production, a loss of mitochondrial membrane potential, and an increase in the production of reactive oxygen species (ROS).[1][2] Consequently, Antimycin A can induce a shift towards glycolytic metabolism and trigger apoptotic cell death.[1][2]
Q2: Which cell viability assays are commonly used for Antimycin A-treated cells?
Several assays can be used to assess cell viability following Antimycin A treatment. These can be broadly categorized as:
-
Metabolic Assays: MTT, XTT, and Resazurin assays measure the metabolic activity of cells, which is often correlated with cell viability.
-
Cytotoxicity Assays: The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.
-
Apoptosis Assays: Annexin V/Propidium Iodide (PI) staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[3][4][5]
Q3: Can I use metabolic assays like MTT for Antimycin A-treated cells, given its effect on mitochondria?
Yes, but with caution. Antimycin A directly inhibits mitochondrial function, which is the primary site of MTT reduction to formazan.[6][7] This can lead to an underestimation of cell viability if the cells are still alive but have compromised mitochondrial activity. It is crucial to be aware of this potential artifact and to complement MTT assays with other methods that do not rely on mitochondrial metabolism, such as the LDH assay or Trypan Blue exclusion.[6][7]
Q4: How does Antimycin A-induced shift to glycolysis affect viability assay results?
Antimycin A treatment can cause cells to increase their glycolytic rate to compensate for the loss of mitochondrial ATP production.[2] This metabolic reprogramming can influence the results of assays that measure cellular redox state. For instance, an increase in glycolysis might alter the NADH/NADPH ratio, which could potentially impact the reduction of tetrazolium salts in MTT or XTT assays, leading to results that do not solely reflect cell number.[8]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results with MTT/XTT Assays
Symptoms:
-
High variability between replicate wells.
-
Lower than expected absorbance values, suggesting low viability, even at low Antimycin A concentrations.
-
Discrepancy between MTT/XTT results and visual inspection of cell health under a microscope.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Direct inhibition of mitochondrial reductases by Antimycin A. | Antimycin A's mechanism of action directly interferes with the enzymes responsible for reducing MTT and XTT.[6][7] Solution: Use a complementary, non-metabolic assay like the LDH assay or Trypan Blue exclusion to confirm viability. Consider using a shorter incubation time with the MTT/XTT reagent to minimize the impact of ongoing metabolic inhibition. |
| Alteration of cellular redox state. | Antimycin A-induced oxidative stress and the shift to glycolysis can alter the intracellular concentrations of NADH and NADPH, which are crucial for the reduction of the assay reagents.[8] Solution: Correlate your viability data with a direct measure of ROS production to understand the metabolic state of your cells. |
| Incomplete solubilization of formazan crystals (MTT assay). | The formazan crystals produced in the MTT assay can be difficult to dissolve completely, leading to inaccurate readings. Solution: Ensure thorough mixing after adding the solubilization buffer. Using a multi-channel pipette to gently triturate the contents of each well can improve solubilization. |
| Interference from the compound. | Antimycin A itself might interact with the assay reagents, although this is less common. Solution: Run a cell-free control where Antimycin A is added to the assay medium to check for any direct reaction with the MTT or XTT reagent. |
Issue 2: High Background in LDH Assay
Symptoms:
-
High LDH release detected in control (untreated) wells.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Mechanical cell damage during handling. | Overly vigorous pipetting or harsh centrifugation can damage cell membranes and cause LDH release. Solution: Handle cells gently. When harvesting or washing cells, use lower centrifugation speeds (e.g., 200-300 x g). |
| High cell density. | Over-confluent cell cultures can lead to spontaneous cell death and LDH release. Solution: Ensure cells are seeded at an appropriate density and are in the logarithmic growth phase during the experiment. |
| Serum interference. | Some components in serum can have LDH-like activity. Solution: Use a serum-free medium for the final incubation step before collecting the supernatant for the LDH measurement. |
Experimental Protocols
MTT Assay Protocol for Antimycin A-Treated Cells
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of Antimycin A and an appropriate vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, remove the culture medium and add 100 µL of fresh, serum-free medium containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
Annexin V/PI Staining for Apoptosis Detection
-
Cell Preparation: Following treatment with Antimycin A, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.[4][5][9]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Data Presentation
Table 1: Example of Dose-Dependent Effect of Antimycin A on Cell Viability
| Antimycin A (µM) | Cell Viability (% of Control) - MTT Assay | LDH Release (% of Maximum) |
| 0 (Vehicle) | 100 ± 5.2 | 5 ± 1.1 |
| 1 | 85 ± 4.8 | 15 ± 2.3 |
| 5 | 62 ± 6.1 | 45 ± 3.8 |
| 10 | 41 ± 3.9 | 78 ± 4.5 |
| 25 | 23 ± 2.5 | 92 ± 2.9 |
| 50 | 11 ± 1.8 | 98 ± 1.5 |
Data are representative and will vary depending on the cell line and experimental conditions.
Visualizations
Antimycin A-Induced Apoptosis Signaling Pathway
Caption: Antimycin A inhibits Complex III, leading to ROS production, loss of MMP, and caspase-mediated apoptosis.
General Experimental Workflow for Assessing Cell Viability
Caption: A generalized workflow for conducting cell viability experiments with Antimycin A.
Troubleshooting Logic for Discrepant Viability Results
Caption: A decision tree to troubleshoot inconsistent cell viability assay results with Antimycin A.
References
- 1. Antimycin A induced apoptosis in HCT-116 colorectal cancer cells through the up- and downregulation of multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimycin A-Induced Mitochondrial Damage Causes Human RPE Cell Death despite Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial Respiratory Chain Inhibitors Involved in ROS Production Induced by Acute High Concentrations of Iodide and the Effects of SOD as a Protective Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 7. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A cost-effective, analytical method for measuring metabolic load of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
Antimycin A8b interference with fluorescent probes
Welcome to the technical support center for Antimycin A. This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of Antimycin A, particularly concerning its potential interference with fluorescent probes in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Antimycin A and how does it function biologically?
A: Antimycin A is a potent inhibitor of cellular respiration.[1][2] It specifically targets and blocks the mitochondrial electron transport chain (ETC) at Complex III, also known as the cytochrome bc1 complex.[3][4][5][6] Antimycin A binds to the Qi site of cytochrome b within Complex III, which prevents the transfer of electrons from ubiquinol to cytochrome c1.[4][5][7]
This inhibition has two major downstream consequences:
-
Disruption of the Proton Gradient: The blockage halts the pumping of protons across the inner mitochondrial membrane by Complex III, leading to a collapse of the mitochondrial membrane potential (ΔΨm).[4][7]
-
Increased Reactive Oxygen Species (ROS) Production: Electrons accumulate upstream of the block, leading to the increased partial reduction of molecular oxygen and a significant generation of superoxide radicals (O₂⁻).[2][3][4][8][9]
Due to these effects, Antimycin A is often used experimentally to induce mitochondrial dysfunction, oxidative stress, and apoptosis.[1][4][10][11]
Figure 1. Mechanism of Antimycin A action on the mitochondrial ETC.
Q2: My fluorescence signal changed dramatically after adding Antimycin A. Is it interfering with my probe?
A: Yes, this is highly likely. However, it is crucial to distinguish between biological interference (an expected outcome of the drug's mechanism) and artifactual interference (e.g., autofluorescence or chemical interaction).
-
Biological Interference: Antimycin A is a potent modulator of mitochondrial function. If you are using a probe to measure mitochondrial membrane potential (ΔΨm) or reactive oxygen species (ROS), a significant change in signal is the expected biological result of the drug's action.[8][12]
-
Artifactual Interference: This can occur if Antimycin A is autofluorescent in the same channels as your probe or if it chemically quenches your dye. This type of interference requires specific controls to identify and correct for.
The table below summarizes the expected biological effects of Antimycin A on common classes of fluorescent probes.
| Probe Class | Examples | Expected Effect of Antimycin A | Reason |
| Mitochondrial ROS | MitoSOX™ Red, DCFDA/H2DCFDA | Signal Increase | Inhibition of Complex III causes a surge in superoxide production.[8][9][13] |
| Mitochondrial Membrane Potential (ΔΨm) | TMRM, TMRE, MitoTracker™ Red CMXRos | Signal Decrease | Inhibition of the ETC disrupts the proton gradient, causing membrane depolarization.[8][12] |
| Ratiometric ΔΨm Probes | JC-1 | Shift from Red to Green Fluorescence | Depolarization prevents the formation of red fluorescent J-aggregates, leading to an increase in green fluorescent monomers. |
Troubleshooting Guides
Problem: I am observing an unexpected signal in my fluorescence channel after adding Antimycin A, even in control wells without cells.
Cause: This suggests that Antimycin A itself is autofluorescent. Many complex organic molecules have intrinsic fluorescence that can interfere with experimental measurements.
Solution: Perform an Autofluorescence Control.
This protocol will help you measure and potentially subtract the contribution of Antimycin A's autofluorescence from your results.
Experimental Protocol: Measuring Antimycin A Autofluorescence
-
Preparation: Prepare your standard assay buffer or cell culture medium.
-
Sample Groups:
-
Blank: Buffer/medium only.
-
Antimycin A Control: Buffer/medium containing Antimycin A at the final concentration used in your experiment.
-
Experimental Sample (for comparison): Your cells stained with the fluorescent probe and treated with Antimycin A.
-
Stained Control (for comparison): Your cells stained with the fluorescent probe but without Antimycin A.
-
-
Incubation: Incubate the plates/slides under the same conditions as your main experiment (time, temperature, CO₂).
-
Measurement: Using your fluorescence microscope or plate reader, measure the signal in the "Antimycin A Control" sample using the exact same filter sets and exposure settings as your experimental samples.
-
Data Analysis:
-
Subtract the "Blank" reading from all other readings.
-
The value from the "Antimycin A Control" is the autofluorescence contribution of the compound.
-
If this value is significant (e.g., >10% of your experimental signal), you should subtract it from your experimental sample readings. Corrected Signal = (Experimental Signal) - (Antimycin A Control Signal).
-
Problem: My results with a ROS or ΔΨm probe are unclear. How do I confirm the signal is due to Antimycin A's biological activity?
Cause: When using probes that measure phenomena directly induced by Antimycin A, it can be difficult to separate the intended effect from potential artifacts. A logical troubleshooting workflow can help dissect the issue.
Solution: Follow a systematic troubleshooting workflow.
The following diagram outlines steps to determine the nature of the observed fluorescence signal.
Figure 2. Troubleshooting workflow for Antimycin A fluorescence interference.
References
- 1. mitochondrial inhibitor antimycin: Topics by Science.gov [science.gov]
- 2. Antimycin A - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Aptly chosen, effectively emphasizing the action and mechanism of antimycin A1 [frontiersin.org]
- 4. letstalkacademy.com [letstalkacademy.com]
- 5. Antimycin A | Cell Signaling Technology [cellsignal.com]
- 6. Solved The drug antimycin A blocks electron transport in | Chegg.com [chegg.com]
- 7. Mitochondrial Electron Transport Chain Complex III Is Required for Antimycin A to Inhibit Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antimycin A (#33357) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 10. Identification of antimycin A as a c-Myc degradation accelerator via high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimycin A-induced mitochondrial apoptotic cascade is mitigated by phenolic constituents of Phyllanthus amarus aqueous extract in Hep3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antimycin A-Induced Mitochondrial Damage Causes Human RPE Cell Death despite Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective fluorescent imaging of superoxide in vivo using ethidium-based probes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Antimycin A Resistance in Fungal Strains
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Antimycin A and resistant fungal strains.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Antimycin A against fungi?
Antimycin A is a potent inhibitor of the mitochondrial electron transport chain (ETC).[1][2] Specifically, it binds to the Qi site of cytochrome c reductase (Complex III), obstructing the transfer of electrons from coenzyme Q to cytochrome c.[1][2] This disruption of the Q-cycle halts cellular respiration, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS), ultimately causing cell death.[1][2][3]
Q2: My fungal strain is showing resistance to Antimycin A. What are the possible mechanisms?
Resistance to Antimycin A in fungi can arise from several mechanisms:
-
Activation of the Alternative Oxidase (AOX) Pathway: This is a primary mechanism to bypass the Antimycin A-induced block at Complex III.[1][4][5] The alternative oxidase provides a different route for electrons to transfer from ubiquinol to oxygen, maintaining the function of the TCA cycle and cellular redox balance.[4][6]
-
Mutations in the Target Site: Genetic mutations in the mitochondrial DNA (mtDNA) that encodes for components of Complex III can alter the binding site of Antimycin A, reducing its inhibitory effect.[7]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump Antimycin A out of the fungal cell, preventing it from reaching its mitochondrial target.[8]
-
Gene Amplification: An increase in the copy number of certain nuclear genes, such as ADH4 in yeast, has been linked to Antimycin A resistance.[9]
Q3: What is the Alternative Oxidase (AOX) pathway and how does it confer resistance?
The Alternative Oxidase (AOX) is a mitochondrial inner membrane protein that functions as a terminal oxidase, transferring electrons directly from the ubiquinone pool to oxygen.[1][4][5] This pathway branches off from the main cytochrome pathway before Complex III. By using AOX, fungal cells can circumvent the blockage of Complex III by Antimycin A, thus maintaining electron flow, sustaining the TCA cycle, and mitigating the production of harmful reactive oxygen species (ROS).[4][5][6] The expression of the AOX gene is often induced by stress conditions, including exposure to mitochondrial inhibitors like Antimycin A.[4][10]
Q4: Are there known inhibitors of the Alternative Oxidase (AOX) pathway?
Yes, salicylhydroxamic acid (SHAM) is a commonly used inhibitor of the AOX pathway. Using SHAM in combination with Antimycin A can help to confirm if the AOX pathway is responsible for the observed resistance.[11]
Troubleshooting Guide
This guide provides a structured approach to identifying and overcoming Antimycin A resistance in your fungal strain.
Problem 1: Decreased sensitivity of the fungal strain to Antimycin A.
This is often the first indication of resistance. The minimum inhibitory concentration (MIC) will be significantly higher for the resistant strain compared to a susceptible control.
Experimental Workflow for Troubleshooting Decreased Sensitivity
Caption: Troubleshooting workflow for decreased Antimycin A sensitivity.
Solution:
-
Confirm Resistance with a Minimum Inhibitory Concentration (MIC) Assay: Quantify the level of resistance by determining the MIC of Antimycin A for your strain and a known susceptible strain. A significantly higher MIC value confirms resistance.
-
Investigate the Mechanism of Resistance: Proceed to the following troubleshooting sections to identify the underlying cause of resistance.
Problem 2: Suspected involvement of the Alternative Oxidase (AOX) pathway.
If your strain is resistant to Antimycin A, the AOX pathway is a likely culprit.
Signaling Pathway for AOX Induction
Caption: Simplified signaling pathway for AOX induction by Antimycin A.
Solution:
-
Perform a Co-inhibition Assay: Treat the resistant strain with a combination of Antimycin A and an AOX inhibitor, such as salicylhydroxamic acid (SHAM). If the strain's sensitivity to Antimycin A is restored in the presence of SHAM, it strongly indicates the involvement of the AOX pathway.
-
Measure Mitochondrial Respiration: Use a technique like Seahorse XF analysis to measure the oxygen consumption rate (OCR). In a resistant strain with an active AOX pathway, respiration will be sensitive to SHAM but insensitive to Antimycin A.
-
Analyze Gene Expression: Use RT-qPCR to measure the expression level of the AOX gene in the presence and absence of Antimycin A. A significant upregulation of AOX expression upon Antimycin A treatment is indicative of this resistance mechanism.
Problem 3: Resistance persists even with AOX inhibition.
If co-treatment with an AOX inhibitor does not restore sensitivity, other resistance mechanisms are likely at play.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mitochondrial DNA - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Novel and advanced MNP molecular markers accurately identify the genetic similarity of Hypsizygus marmoreus strains: a comparative evaluation with ISSR and antagonistic methods [frontiersin.org]
- 4. Multifactor transcriptional control of alternative oxidase induction integrates diverse environmental inputs to enable fungal virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. bioconductor.org [bioconductor.org]
- 8. m.youtube.com [m.youtube.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Involvement of an Alternative Oxidase in Oxidative Stress and Mycelium-to-Yeast Differentiation in Paracoccidioides brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Mitochondrial Inhibitors: Antimycin A vs. Rotenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanisms of action of two widely used mitochondrial inhibitors, Antimycin A and Rotenone. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool for their studies in cellular metabolism, toxicology, and drug discovery.
Mechanism of Action: A Tale of Two Complexes
Antimycin A and Rotenone both disrupt the mitochondrial electron transport chain (ETC), leading to a halt in cellular respiration and ATP synthesis. However, they achieve this through distinct mechanisms by targeting different respiratory complexes.
Rotenone , a naturally occurring isoflavone, is a potent and specific inhibitor of Complex I (NADH:ubiquinone oxidoreductase) .[1] It blocks the transfer of electrons from NADH to ubiquinone, the first step in the ETC. This inhibition leads to a buildup of NADH and a decrease in the proton gradient across the inner mitochondrial membrane, ultimately ceasing ATP production.
Antimycin A , an antibiotic produced by Streptomyces bacteria, targets Complex III (cytochrome bc1 complex) .[2] Specifically, it binds to the Qi site of cytochrome c reductase, preventing the re-oxidation of ubiquinol and blocking the transfer of electrons from cytochrome b to cytochrome c1.[2] This disruption of the Q-cycle effectively stops the flow of electrons through the latter part of the ETC. While various forms of Antimycin A exist, such as Antimycin A1b and Antimycin A8b, their fundamental mechanism of inhibiting Complex III remains the same.[2][3]
The distinct sites of action of these two inhibitors are visualized in the following diagram of the mitochondrial electron transport chain.
References
A Comparative Guide to the Efficacy of Antimycin A Analogues
Antimycin A, a potent inhibitor of mitochondrial complex III, has been a focal point of research for its diverse biological activities, including antifungal, insecticidal, and potential anticancer properties.[1][2][3] Its mechanism of action primarily involves the disruption of the electron transport chain, leading to inhibited ATP synthesis and the generation of reactive oxygen species (ROS).[4][5] However, the inherent toxicity of Antimycin A has spurred the development and investigation of numerous analogues with the aim of enhancing therapeutic efficacy while minimizing adverse effects. This guide provides a comparative analysis of the efficacy of different Antimycin A analogues, supported by experimental data and detailed methodologies.
Comparative Efficacy of Antimycin A Analogues
The biological activity of Antimycin A analogues is intricately linked to their chemical structure. Modifications to the 3-formamidosalicylate ring, the dilactone core, and the alkyl side chains can significantly influence their potency and selectivity.[6][7] For instance, the aldehyde group in the 3-formamidosalicylate moiety has been identified as a key factor for the antifungal activities of some analogues.[8][9]
Below is a summary of the inhibitory activities of various Antimycin A analogues against different targets, compiled from multiple studies.
| Analogue/Compound | Target Organism/Cell Line | Assay | Inhibitory Concentration | Reference |
| Antimycin A1a | Western Equine Encephalitis Virus (WEEV) replicons | Antiviral Assay | IC50: ~3 nM | [10] |
| Antimycin A10a | Western Equine Encephalitis Virus (WEEV) replicons | Antiviral Assay | IC50: ~3 nM | [10] |
| Antimycin A | Human Lung Adenocarcinoma (A549) | Cell Growth Inhibition | Significant inhibition at 2-100 µM | [3] |
| Antimycin A | Rhizoctonia solani | Antifungal Assay | EC50: 1.25 µg/mL | [2] |
| Antimycin I (1) | Candida albicans, Penicillium expansum, Penicillium citrinum, Botrytis cinerea | Antifungal Assay | MIC: 8 µg/mL (for control of gray mold) | [8][9] |
| Antimycin B2 (2) | Staphylococcus aureus | Antibacterial Assay | MIC: 32.0 µg/mL | [11] |
| Antimycin B2 (2) | Loktanella hongkongensis | Antibacterial Assay | MIC: 8.0 µg/mL | [11] |
| BWA466C | Filarial nematodes | Oxygen Consumption Inhibition | Less potent than Antimycin A | [12] |
| BWA728C | Filarial nematodes | Oxygen Consumption Inhibition | Less potent than Antimycin A | [12] |
| Manzamine A (1) | Plasmodium falciparum (D6 clone) | Antimalarial Assay | IC50: 4.5 ng/mL | [13] |
| Manzamine A (1) | Plasmodium falciparum (W2 clone) | Antimalarial Assay | IC50: 8.0 ng/mL | [13] |
| Manzamine F-31-hydrazone (15) | Plasmodium falciparum (D6 clone) | Antimalarial Assay | IC50: 29 ng/mL | [13] |
Mechanism of Action and Signaling Pathways
Antimycin A and its analogues primarily exert their effects by inhibiting the mitochondrial electron transport chain at Complex III (cytochrome bc1 complex).[5] This inhibition blocks the transfer of electrons from cytochrome b to cytochrome c1, disrupting the proton gradient across the inner mitochondrial membrane and thereby halting ATP synthesis.[4][5] This process also leads to an increase in the production of superoxide radicals.[4] Some analogues also exhibit alternative mechanisms, such as binding to the anti-apoptotic protein Bcl-2 and inducing apoptosis.[14][15]
Caption: Mechanism of action of Antimycin A analogues on the mitochondrial electron transport chain.
Experimental Protocols
A standardized approach is crucial for the comparative evaluation of Antimycin A analogues. Below are detailed methodologies for key experiments.
Mitochondrial Respiration Assay (Oxygen Consumption Rate)
This assay measures the effect of Antimycin A analogues on the oxygen consumption rate (OCR) of isolated mitochondria or whole cells, providing a direct assessment of their impact on the electron transport chain.
Materials:
-
Isolated mitochondria or cultured cells
-
Respiration buffer (e.g., MAS buffer)
-
Substrates (e.g., pyruvate, malate, succinate)
-
ADP
-
Antimycin A analogues
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k)
Procedure:
-
Prepare a suspension of isolated mitochondria or cells in the respiration buffer.
-
Add the mitochondrial suspension to the chambers of the respirometer maintained at a constant temperature (e.g., 37°C).
-
Allow the baseline OCR to stabilize.
-
Add substrates (e.g., pyruvate and malate) to measure Complex I-linked respiration.
-
Add ADP to stimulate ATP synthesis (State 3 respiration).
-
Add the Antimycin A analogue at various concentrations and record the change in OCR.
-
Optionally, add succinate to measure Complex II-linked respiration in the presence of a Complex I inhibitor like rotenone.
-
Analyze the data to determine the IC50 value for the inhibition of oxygen consumption.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the effect of Antimycin A analogues on cell viability.
Materials:
-
Cultured cells (e.g., cancer cell lines, normal cell lines)
-
Cell culture medium
-
Antimycin A analogues
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the Antimycin A analogues for a specific duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells following treatment with Antimycin A analogues.
Materials:
-
Cultured cells
-
Antimycin A analogues
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Binding buffer
-
Flow cytometer
Procedure:
-
Treat cells with the Antimycin A analogues for the desired time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Resuspend the cells in the binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells using a flow cytometer.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Experimental Workflow for Efficacy Evaluation
The systematic evaluation of novel Antimycin A analogues follows a logical progression from initial screening to more detailed mechanistic studies.
Caption: A general experimental workflow for the evaluation of Antimycin A analogues.
Conclusion
The development of Antimycin A analogues has opened new avenues for therapeutic interventions in various diseases. While the primary mechanism of action remains the inhibition of mitochondrial respiration, structure-activity relationship studies have revealed that subtle chemical modifications can lead to analogues with improved potency, selectivity, and reduced toxicity.[6][14] The continued exploration of novel analogues, guided by systematic experimental evaluation, holds promise for the development of effective drugs targeting mitochondrial function.
References
- 1. mitochondrial inhibitor antimycin: Topics by Science.gov [science.gov]
- 2. Aptly chosen, effectively emphasizing the action and mechanism of antimycin A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimycin A - Wikipedia [en.wikipedia.org]
- 5. One moment, please... [letstalkacademy.com]
- 6. Structure-activity relationships of antifilarial antimycin analogues: a multivariate pattern recognition study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel Antimycin Analogues with Agricultural Antifungal Activities from the Sponge-Associated Actinomycete Streptomyces sp. NBU3104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Potent Broad Spectrum Antivirals Derived from Marine Actinobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Two Antimycin A Analogues from Marine-Derived Actinomycete Streptomyces lusitanus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effect of two novel analogues of antimycin A on oxygen consumption and survival of filarial nematodes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure Activity Relationship and Mechanism of Action Studies of Manzamine Analogues for the Control of Neuroinflammation and Cerebral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of Human Cancer Cell Growth by Analogues of Antimycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antimycin A mimics a cell-death-inducing Bcl-2 homology domain 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Antimycin A and Other Mitochondrial Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Antimycin A with other prominent mitochondrial inhibitors, focusing on their mechanisms of action, potency, and the experimental methodologies used for their evaluation. This document is intended to serve as a valuable resource for researchers in cellular biology, pharmacology, and drug discovery who are investigating mitochondrial function and dysfunction.
Introduction to Mitochondrial Inhibition
Mitochondria are central to cellular energy production through oxidative phosphorylation (OXPHOS). The electron transport chain (ETC), a series of protein complexes embedded in the inner mitochondrial membrane, plays a pivotal role in this process. Inhibition of the ETC at different points can have profound effects on cellular bioenergetics, leading to decreased ATP synthesis, increased production of reactive oxygen species (ROS), and ultimately, cell death. Consequently, mitochondrial inhibitors are invaluable tools for studying cellular metabolism and are also investigated as potential therapeutic agents, particularly in oncology.
This guide focuses on a comparative analysis of three well-characterized mitochondrial inhibitors: Antimycin A, Rotenone, and Oligomycin. Each of these compounds targets a different component of the OXPHOS system, providing distinct modes of action and experimental applications.
Mechanism of Action
The primary mitochondrial inhibitors discussed here disrupt the ETC or ATP synthesis at specific complexes:
-
Antimycin A: This inhibitor specifically targets Complex III (Cytochrome c reductase) of the electron transport chain.[1][2] It binds to the Qi site of cytochrome b, blocking the transfer of electrons from coenzyme Q to cytochrome c.[1] This inhibition halts the Q-cycle, disrupts the proton gradient across the inner mitochondrial membrane, and consequently impedes ATP synthesis.[1] A key consequence of Complex III inhibition by Antimycin A is the increased production of superoxide, a reactive oxygen species.
-
Rotenone: A well-known pesticide, rotenone is a potent inhibitor of Complex I (NADH:ubiquinone oxidoreductase) . It blocks the transfer of electrons from NADH to coenzyme Q, thereby reducing the overall electron flow through the ETC and diminishing ATP production.
-
Oligomycin: This macrolide antibiotic inhibits Complex V (ATP synthase) by binding to the F0 subunit and blocking the proton channel. This action directly prevents the synthesis of ATP from ADP and inorganic phosphate, even if the electron transport chain is functional.
Below is a diagram illustrating the sites of action of these inhibitors on the mitochondrial electron transport chain.
Caption: Sites of action of mitochondrial inhibitors on the ETC.
Comparative Efficacy: A Look at IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical parameter for comparing the potency of different inhibitors. The following table summarizes available IC50 values for Antimycin A and Rotenone in various cell lines. It is important to note that direct comparative studies providing IC50 values for all three inhibitors under identical experimental conditions are limited. The provided data is compiled from different studies and should be interpreted with this in mind.
| Inhibitor | Cell Line | Assay | IC50 Value (nM) | Reference |
| Antimycin A | HepG2 | Cell Viability | 15.97 | [2] |
| H9c2 | Cell Viability (Glucose) | 176.5 | [3] | |
| H9c2 | Cell Viability (Galactose) | 16.5 | [3] | |
| L6 | Cell Viability (Glucose) | Not specified | [3] | |
| L6 | Cell Viability (Galactose) | Not specified | [3] | |
| Rotenone | HepG2 | Cell Viability | 56.15 | [2] |
Note on Antimycin A Analogs: Studies have shown that the potency of Antimycin A analogs can vary significantly. For instance, two novel analogues, BWA466C and BWA728C, were found to be less potent than Antimycin A in inhibiting the respiration of filarial nematodes and beef heart submitochondrial particles.[1]
Experimental Protocols
Accurate and reproducible assessment of mitochondrial function is paramount. The following sections detail the methodologies for two key experiments used to characterize the effects of mitochondrial inhibitors.
Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
The Seahorse XF Extracellular Flux Analyzer is a standard tool for real-time measurement of cellular respiration. The "Mito Stress Test" is a widely used assay to assess mitochondrial function.
Principle: This assay measures the oxygen consumption rate (OCR) of cells in response to the sequential injection of mitochondrial inhibitors to reveal key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Experimental Workflow:
Caption: Workflow for the Seahorse XF Mito Stress Test.
Detailed Protocol:
-
Cell Seeding: Seed cells at an optimal density in a Seahorse XF96 or XF24 cell culture microplate and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Hydrate Sensor Cartridge: Hydrate a Seahorse XF sensor cartridge with Seahorse XF Calibrant solution overnight in a non-CO2 incubator at 37°C.
-
Prepare Assay Medium: Warm Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine to 37°C and adjust the pH to 7.4.
-
Medium Exchange: Remove the cell culture medium from the plate and wash once with the prepared Seahorse XF assay medium. Then, add the final volume of assay medium to each well.
-
Incubation: Place the cell plate in a non-CO2 incubator at 37°C for one hour prior to the assay.
-
Load Inhibitors: Prepare stock solutions of oligomycin, FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone), and a mixture of rotenone and Antimycin A in the assay medium. Load the appropriate volumes into the injection ports of the hydrated sensor cartridge.
-
Run Assay: Place the sensor cartridge into the Seahorse XF Analyzer for calibration. After calibration, replace the calibrant plate with the cell plate and initiate the Mito Stress Test protocol. The instrument will measure OCR before and after the sequential injection of the inhibitors.
-
Data Analysis: The Seahorse XF software automatically calculates key parameters of mitochondrial function based on the changes in OCR after each injection.
Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Dye
The JC-1 assay is a widely used method to determine the mitochondrial membrane potential, which is a key indicator of mitochondrial health.
Principle: JC-1 is a cationic dye that accumulates in the mitochondria in a potential-dependent manner. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic or metabolically stressed cells with a low membrane potential, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the mitochondrial membrane potential.
Experimental Workflow:
Caption: Workflow for the JC-1 Mitochondrial Membrane Potential Assay.
Detailed Protocol (for Flow Cytometry):
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with the mitochondrial inhibitors of interest for the desired time and concentration. Include a positive control (e.g., treatment with FCCP) and a negative control (untreated cells).
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and centrifuge to obtain a cell pellet.
-
JC-1 Staining: Resuspend the cell pellet in a pre-warmed buffer containing JC-1 dye (typically 1-10 µM). Incubate at 37°C in the dark for 15-30 minutes.
-
Washing: Centrifuge the stained cells and wash the pellet with a suitable buffer to remove the excess dye.
-
Flow Cytometry Analysis: Resuspend the final cell pellet in the analysis buffer and acquire the data on a flow cytometer. Use appropriate laser and filter settings to detect both green (e.g., FITC channel) and red (e.g., PE channel) fluorescence.
-
Data Analysis: Analyze the flow cytometry data to determine the percentage of cells with high (red fluorescent) and low (green fluorescent) mitochondrial membrane potential. Calculate the ratio of red to green fluorescence intensity to quantify the changes in mitochondrial membrane potential in response to the inhibitors.
Conclusion
Antimycin A, rotenone, and oligomycin are indispensable tools for researchers studying mitochondrial biology and cellular metabolism. Their distinct mechanisms of action allow for the targeted dissection of the electron transport chain and ATP synthesis. While Antimycin A is a potent inhibitor of Complex III, its efficacy can be influenced by cellular context, such as the primary metabolic pathways being utilized. The experimental protocols detailed in this guide provide a framework for the robust and reproducible assessment of these inhibitors' effects on mitochondrial function. Further comparative studies providing comprehensive quantitative data across various cell lines and conditions will be invaluable for a more complete understanding of their relative potencies and for advancing the development of novel therapeutics targeting mitochondrial bioenergetics.
References
Unlocking the Potency of Antimycin A: A Comparative Guide to its Analogues' Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
Antimycin A, a potent inhibitor of mitochondrial complex III, has long been a tool for studying cellular respiration. However, its inherent toxicity has spurred the development of numerous analogues with the aim of creating more selective and therapeutically viable compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various Antimycin A analogues, offering insights into their anticancer, antifungal, and antifilarial properties. The data presented herein is compiled from various studies and is intended to serve as a resource for the rational design of novel therapeutic agents.
Mechanism of Action: A Common Thread
Antimycin A and its analogues primarily exert their biological effects by binding to the Qi site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain. This binding event blocks the transfer of electrons from cytochrome b to ubiquinone, leading to an interruption of cellular respiration, a decrease in ATP production, and an increase in the generation of reactive oxygen species (ROS). This cascade of events can trigger various cellular responses, including apoptosis and cell death. While this is the primary mechanism, some analogues have been shown to exhibit additional or alternative modes of action, such as targeting the anti-apoptotic protein Bcl-2.
Comparative Analysis of Biological Activity
The following tables summarize the available quantitative data on the biological activity of various Antimycin A analogues. It is important to note that the data is collated from different studies and experimental conditions may vary, which should be taken into consideration when making direct comparisons.
Anticancer Activity of Antimycin A Analogues
| Analogue/Derivative | Cell Line | IC50 (µM) | Reference |
| Antimycin A | A549 (Lung Cancer) | ~10-50 | [1] |
| Antimycin A | Oral Cancer Cells (CAL 27, Ca9-22) | Selectively kills cancer cells over normal oral cells | [2] |
| Respirantin | Various Cancer Cell Lines | Nanomolar range | [3] |
| Respirantin Analogue 1 | HeLa, MCF-7 | ~0.01 - 0.02 | [3] |
| Respirantin Analogue 2 | HeLa, MCF-7 | ~0.001 - 0.002 | [3] |
| Respirantin Analogue 3 | HeLa, MCF-7 | ~0.005 - 0.01 | [3] |
| Polyhydroxylated 18-membered Analogue | HeLa, MDA-MB-231, PC-3 | More potent than Antimycin A3 | [4] |
| Neoantimycin Derivatives (1-7) | Colorectal Cancer Cells (K-ras mutation) | 0.04 - 3.5 | [5] |
Note: IC50 values represent the concentration of the compound that inhibits 50% of cell growth. Lower values indicate higher potency.
Antifungal Activity of Antimycin A Analogues
| Analogue/Derivative | Fungal Strain | MIC (µ g/disk or µg/mL) | Reference |
| Antimycin A | Magnaporthe oryzae Triticum | 0.005 µ g/disk | [6] |
| Nicotinamide Derivative 16g | Candida albicans SC5314 | 0.25 µg/mL | [7] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
Antifilarial Activity of Antimycin A Analogues
| Analogue/Derivative | Nematode Species | Activity | Reference |
| BWA466C | Filarial nematodes | Less potent at impairing respiration than Antimycin A, but still lethal in vitro. | [8] |
| BWA728C | Filarial nematodes | Less potent at impairing respiration than Antimycin A, but still lethal in vitro. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are summaries of key experimental protocols used in the evaluation of Antimycin A analogues.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the Antimycin A analogues and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Mitochondrial Respiration Assay (Seahorse XF Cell Mito Stress Test)
The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time, providing insights into mitochondrial function and glycolysis.
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge in a calibrant solution overnight in a non-CO2 incubator at 37°C.
-
Compound Loading: Load the injection ports of the sensor cartridge with modulators of mitochondrial respiration:
-
Port A: Oligomycin (ATP synthase inhibitor)
-
Port B: FCCP (an uncoupling agent that collapses the proton gradient and disrupts the mitochondrial membrane potential)
-
Port C: Rotenone/Antimycin A (Complex I and III inhibitors, respectively)
-
-
Assay Execution: Place the cell plate in the Seahorse XF analyzer and initiate the Mito Stress Test protocol. The instrument will sequentially inject the compounds and measure the changes in OCR.
-
Data Analysis: The software calculates key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Minimum Inhibitory Concentration (MIC) Assay for Antifungal Activity
The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the fungal strain to be tested.
-
Serial Dilution: Perform a serial two-fold dilution of the Antimycin A analogues in a liquid growth medium in a 96-well microplate.
-
Inoculation: Add the fungal inoculum to each well of the microplate.
-
Incubation: Incubate the plate at an appropriate temperature and for a sufficient duration to allow for fungal growth in the control wells (no drug).
-
Visual Assessment: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration at which no visible growth is observed. Alternatively, a microplate reader can be used to measure absorbance.
Visualizing the Pathways and Relationships
Signaling Pathway of Antimycin A-Induced Apoptosis
Caption: Antimycin A analogues induce apoptosis by inhibiting Complex III.
Experimental Workflow for Cytotoxicity and Mitochondrial Respiration Analysis
Caption: Workflow for evaluating analogue cytotoxicity and mitochondrial effects.
Structure-Activity Relationship (SAR) Summary
Caption: Key structural modifications influencing the biological activity of Antimycin A analogues.
References
- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 2. Antimycin A shows selective antiproliferation to oral cancer cells by oxidative stress-mediated apoptosis and DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Engineered Biosynthesis and Anticancer Studies of Ring-Expanded Antimycin-Type Depsipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Certain Antibiotics Against Filarial Parasite Brugia malayi In Vitro: Possible Role of Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. agilent.com [agilent.com]
A Comparative Guide to ATP Synthase Inhibition: Antimycin A vs. Oligomycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely used inhibitors in mitochondrial research: Antimycin A and Oligomycin. While both ultimately halt ATP synthesis, their distinct mechanisms of action lead to different cellular consequences. This document outlines their comparative performance, supported by experimental data and detailed methodologies.
Executive Summary
Antimycin A and Oligomycin are invaluable tools for studying mitochondrial function and dysfunction. The primary distinction lies in their targets within the oxidative phosphorylation system. Oligomycin is a direct inhibitor of ATP synthase (Complex V) , physically blocking the proton channel necessary for ATP production. In contrast, Antimycin A inhibits Complex III of the electron transport chain , which indirectly shuts down ATP synthesis by collapsing the proton gradient that drives ATP synthase. This fundamental difference in their mechanism of action results in varied downstream cellular effects, particularly concerning the production of reactive oxygen species (ROS).
Note on Antimycin A8b: The majority of available research refers to "Antimycin A" as a general class of compounds or specifically to variants like Antimycin A1. Specific comparative data for this compound is limited; therefore, this guide will focus on the well-characterized effects of Antimycin A.
Mechanism of Action
Oligomycin: Direct Inhibition of ATP Synthase
Oligomycin binds to the F0 subunit of ATP synthase, the proton pore of the enzyme complex.[1] This binding physically obstructs the flow of protons from the intermembrane space back into the mitochondrial matrix, a process essential for the rotational catalysis that synthesizes ATP from ADP and inorganic phosphate.[1] The blockage of the proton channel not only halts ATP synthesis but also leads to a buildup of the proton gradient across the inner mitochondrial membrane, which in turn inhibits the electron transport chain.[1]
Antimycin A: Indirect Inhibition via Electron Transport Chain Disruption
Antimycin A targets Complex III (cytochrome bc1 complex) of the electron transport chain.[2] It specifically binds to the Qi site of cytochrome b, preventing the transfer of electrons from coenzyme Q (ubiquinone) to cytochrome c.[2] This blockage of electron flow disrupts the entire electron transport chain, leading to a collapse of the mitochondrial membrane potential.[2] Without the proton motive force generated by the electron transport chain, ATP synthase is unable to produce ATP.[2] A significant consequence of inhibiting Complex III is the increased production of superoxide radicals, a form of reactive oxygen species (ROS).[3]
Quantitative Data Comparison
| Parameter | Antimycin A | Oligomycin | Reference(s) |
| Primary Target | Complex III (Cytochrome bc1 complex) | ATP Synthase (F0 subunit) | [1][2] |
| Effect on ATP Synthesis | Indirect Inhibition | Direct Inhibition | [1][2] |
| IC50 (Cell Viability - HepG2 cells) | ~15.97 nM (for cell survival) | Not directly comparable | [4] |
| IC50 (Mammosphere Formation - MCF7 cells) | Not Applicable | ~100 nM | [5] |
| Effect on Mitochondrial Respiration | Drastic and rapid reduction | Rapid suppression | [6][7] |
| Induction of Reactive Oxygen Species (ROS) | Strong inducer of superoxide | Can lead to ROS elevation | [3][8] |
Signaling Pathways and Cellular Effects
The distinct mechanisms of Antimycin A and Oligomycin trigger different downstream signaling cascades.
Antimycin A Signaling Pathway
Antimycin A's inhibition of Complex III leads to a significant increase in the production of reactive oxygen species (ROS), which can act as signaling molecules.[3][9] This oxidative stress can trigger apoptotic pathways.
Caption: Antimycin A inhibits Complex III, leading to ROS production and apoptosis.
Oligomycin Signaling Pathway
Oligomycin directly inhibits ATP synthase, causing a rapid depletion of cellular ATP. This energy stress is sensed by cellular machinery, such as AMP-activated protein kinase (AMPK), which in turn modulates metabolic pathways to conserve energy.[10]
Caption: Oligomycin directly inhibits ATP synthase, causing ATP depletion and metabolic shifts.
Experimental Protocols
The following are generalized protocols for assessing the effects of Antimycin A and Oligomycin on mitochondrial respiration using extracellular flux analysis.
Mitochondrial Stress Test
This assay measures key parameters of mitochondrial function by sequentially injecting mitochondrial inhibitors.
Experimental Workflow:
Caption: Workflow for a typical mitochondrial stress test.
Methodology:
-
Cell Seeding: Plate cells in a Seahorse XF cell culture microplate at a predetermined density and allow them to adhere overnight.
-
Assay Preparation: The day of the assay, replace the growth medium with pre-warmed XF assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator for 1 hour.
-
Instrument Setup: Hydrate the sensor cartridge and load with the inhibitors. Typical concentrations are 1.0-1.5 µM for Oligomycin and 0.5-1.0 µM for Antimycin A (often used in combination with Rotenone, a Complex I inhibitor).
-
Assay Execution:
-
Basal Respiration: Measure the baseline Oxygen Consumption Rate (OCR).
-
ATP-Linked Respiration: Inject Oligomycin to inhibit ATP synthase. The resulting decrease in OCR represents the portion of basal respiration that was dedicated to ATP production.
-
Maximal Respiration: Inject a mitochondrial uncoupler like FCCP to dissipate the proton gradient and drive the electron transport chain to its maximum rate. This reveals the maximal respiratory capacity of the cells.
-
Non-Mitochondrial Respiration: Inject a combination of Antimycin A and Rotenone to completely shut down the electron transport chain. The remaining OCR is due to non-mitochondrial oxygen-consuming processes.
-
ATP Synthase Activity Assay
This assay directly measures the activity of ATP synthase, typically by measuring the hydrolysis of ATP in isolated mitochondria or submitochondrial particles.
Methodology:
-
Mitochondrial Isolation: Isolate mitochondria from cells or tissue using differential centrifugation.
-
Reaction Mixture: Prepare a reaction buffer containing a pH indicator or a coupled enzyme system to detect the products of ATP hydrolysis (ADP and phosphate).
-
Initiation and Measurement: Add isolated mitochondria to the reaction mixture and initiate the reaction by adding ATP. Monitor the change in absorbance or fluorescence over time, which corresponds to the rate of ATP hydrolysis.
-
Inhibition: To determine the specific activity of ATP synthase, perform parallel reactions in the presence of Oligomycin. The Oligomycin-sensitive portion of ATP hydrolysis is attributed to the activity of ATP synthase.
Conclusion
Both Antimycin A and Oligomycin are potent inhibitors of mitochondrial ATP production, but their distinct mechanisms of action are critical for experimental design and data interpretation. Oligomycin serves as a specific tool for directly inhibiting ATP synthase and quantifying ATP-linked respiration. Antimycin A, by targeting Complex III, provides insights into the function of the electron transport chain and is a potent inducer of ROS, making it a useful tool for studying oxidative stress and apoptosis. The choice between these inhibitors should be guided by the specific scientific question being addressed. For researchers focused on the bioenergetics of ATP synthase itself, Oligomycin is the more direct inhibitor. For those investigating the broader consequences of electron transport chain dysfunction, including ROS signaling, Antimycin A is a more appropriate choice.
References
- 1. agscientific.com [agscientific.com]
- 2. Antimycin A - Wikipedia [en.wikipedia.org]
- 3. Mitochondrial Respiratory Chain Inhibitors Involved in ROS Production Induced by Acute High Concentrations of Iodide and the Effects of SOD as a Protective Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of the effects of oligomycin and dicyclohexylcarbodiimide on mitochondrial ATPase and related reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The dependence of brain mitochondria reactive oxygen species production on oxygen level is linear, except when inhibited by antimycin A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oligomycin-induced Bioenergetic Adaptation in Cancer Cells with Heterogeneous Bioenergetic Organization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Effects of Antimycin A
For Researchers, Scientists, and Drug Development Professionals
Antimycin A, a potent inhibitor of mitochondrial complex III, has been a valuable tool in cellular and molecular biology research for decades. Its well-characterized mechanism of action—the disruption of the electron transport chain—leads to a cascade of cellular events, making it a subject of intense study for its potential therapeutic and toxicological implications. This guide provides a comprehensive comparison of the in vitro and in vivo effects of Antimycin A, supported by experimental data and detailed protocols to aid in the design and interpretation of future research.
Mechanism of Action: A Tale of Two Environments
Antimycin A's primary molecular target is the Qi site of cytochrome c reductase (Complex III) within the mitochondrial inner membrane. By binding to this site, it effectively blocks the transfer of electrons from cytochrome b to cytochrome c1, thereby inhibiting the Q-cycle and halting cellular respiration. This disruption of the electron transport chain has profound consequences, leading to a decrease in ATP synthesis and an increase in the production of reactive oxygen species (ROS). While this fundamental mechanism is consistent across both in vitro and in vivo settings, the resulting physiological and pathological outcomes can vary significantly depending on the biological complexity of the system under investigation.
Quantitative Data Summary
The following tables summarize the key quantitative data on the effects of Antimycin A in various experimental models.
In Vitro Effects of Antimycin A
| Cell Line | Assay | Endpoint | Concentration/Dose | Result | Reference |
| Human Pulmonary Fibroblasts (HPF) | MTT Assay | IC50 | ~150 µM | Inhibition of cell growth | [1] |
| Rhizoctonia solani | Growth Rate | EC50 | 1.25 µg/mL | Inhibition of fungal growth | [2] |
| L6, H9c2, HepG2 | Cell Viability | IC50 | Varies (nM to µM range) | Increased sensitivity in galactose media | [3] |
| A549 Lung Cancer Cells | Tumor Spheroid Formation | Dose-dependent | Not specified | Suppression of spheroid formation | [4] |
| FRTL Thyroid Cells | Relative Viability | Optimal Concentration | 10 µM | Used for subsequent experiments | [5] |
In Vivo Effects of Antimycin A
| Animal Model | Administration Route | Dose | Endpoint | Result | Reference |
| Rat | Oral | LD50: 28 mg/kg | Acute Toxicity | Lethal dose for 50% of the population | [6] |
| Mouse | Intraperitoneal | LD50: 0.8 mg/kg | Acute Toxicity | Lethal dose for 50% of the population | [6] |
| NOD/SCID Mice (A549 xenograft) | Intraperitoneal | 10 mg/kg (3 times/week) | Tumorigenesis | Suppression of lung tumorigenesis | [4][7] |
| Mice | Not specified | Not specified | Angiogenesis | Inhibition of sarcoma-180 induced angiogenesis | [8] |
Key Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the primary signaling pathway affected by Antimycin A and a typical experimental workflow for studying its effects.
Detailed Experimental Protocols
In Vitro Cell Viability (SRB Assay)[4]
-
Cell Seeding: A549 side-population (SP) cells are seeded into 96-well plates at a density of 500 cells/well in growth medium.
-
Incubation: Cells are incubated for 24 hours to allow for attachment.
-
Treatment: The medium is replaced with fresh growth medium containing varying concentrations of Antimycin A (dissolved in DMSO, final concentration <0.05%).
-
Incubation: Cells are incubated for an additional 48 hours.
-
Staining: The cells are fixed and stained with Sulforhodamine B (SRB) dye.
-
Measurement: The absorbance is read on a plate reader to determine cell viability relative to untreated controls.
In Vivo Tumorigenesis Model[4][8]
-
Cell Preparation: Firefly luciferase-expressing A549 SP cells are harvested.
-
Animal Model: NOD/SCID mice are used.
-
Injection: The prepared cells are injected into the tail vein of the mice.
-
Grouping: Mice are randomly divided into a control group (vehicle) and a treatment group (Antimycin A).
-
Administration: The treatment group receives intraperitoneal (i.p.) injections of Antimycin A at a dose of 10 mg/kg, three times per week.
-
Monitoring: Tumorigenesis is monitored non-invasively using a bioluminescence imaging system.
-
Analysis: At the end of the study, tumor biopsies are collected for immunohistochemical analysis of relevant biomarkers.
Discussion and Comparison
The in vitro studies provide a controlled environment to dissect the direct cellular effects of Antimycin A. These experiments are invaluable for determining dose-response relationships, identifying molecular targets, and elucidating signaling pathways. For instance, the increased sensitivity of cells grown in galactose media highlights their dependence on oxidative phosphorylation and underscores Antimycin A's specific mitochondrial toxicity[3].
However, in vitro systems lack the complexity of a whole organism. In vivo studies are crucial for understanding the pharmacokinetics, biodistribution, and systemic toxicity of Antimycin A. The LD50 values obtained from rodent studies provide critical information for assessing its acute toxicity[6][9]. Furthermore, the xenograft mouse model demonstrates the potential anti-tumor efficacy of Antimycin A in a more physiologically relevant context, showing a suppression of lung tumorigenesis[4][7]. It is important to note that the effective dose in the in vivo anti-tumor study (10 mg/kg) is significantly lower than the acute lethal dose, suggesting a potential therapeutic window.
The differences in observed effective concentrations between in vitro and in vivo models are expected. Factors such as drug metabolism, excretion, and delivery to the target tissue in a living organism can significantly alter the local concentration and duration of exposure compared to a cell culture dish.
Conclusion
Antimycin A remains a powerful research tool for investigating mitochondrial function and its role in various physiological and pathological processes. While in vitro studies offer precision and control for mechanistic investigations, in vivo models are indispensable for evaluating systemic effects, toxicity, and therapeutic potential. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to design and interpret their experiments, ultimately contributing to a deeper understanding of the multifaceted effects of Antimycin A. Researchers should carefully consider the specific biological question and the limitations of each model system when designing their studies and extrapolating their findings.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Inhibition of mitochondrial respiration has fundamentally different effects on proliferation, cell survival and stress response in immature versus differentiated cardiomyocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Preclinical Evaluation of Antimycin A as a Potential Antilung Cancer Stem Cell Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial Respiratory Chain Inhibitors Involved in ROS Production Induced by Acute High Concentrations of Iodide and the Effects of SOD as a Protective Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Unlocking New Therapeutic Avenues: The Synergistic Potential of Antimycin A in Combination Therapies
For Immediate Release
A growing body of preclinical evidence suggests that the mitochondrial inhibitor Antimycin A, when used in combination with other therapeutic agents, can exhibit potent synergistic effects against cancer cells, particularly those that have developed resistance to standard treatments. This guide provides an in-depth comparison of the synergistic effects of Antimycin A with other compounds, supported by experimental data, to inform researchers, scientists, and drug development professionals on promising new avenues for cancer therapy.
Synergistic Effect of Antimycin A with Gefitinib in Gefitinib-Resistant Lung Cancer
A pivotal study has demonstrated a significant synergistic interaction between Antimycin A and the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), gefitinib, in overcoming acquired resistance in non-small cell lung cancer (NSCLC).
Quantitative Data Summary
The following table summarizes the anti-proliferative effects of Antimycin A and gefitinib, both individually and in combination, on gefitinib-resistant PC-9/GR lung cancer cells.
| Treatment Group | Concentration | Approximate Proliferation Inhibition (%) | Data Source |
| Antimycin A | 5 µM | 35 | --INVALID-LINK-- |
| Gefitinib | 5 µM | 42 | --INVALID-LINK-- |
| Antimycin A + Gefitinib | 5 µM + 5 µM | 80 | --INVALID-LINK-- |
Isobologram analysis from the same study confirmed that the combined effect of Antimycin A and gefitinib is indeed synergistic.[1]
Experimental Protocols
Cell Culture and Reagents
Gefitinib-resistant PC-9/GR cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified atmosphere of 5% CO2 at 37°C. Antimycin A and gefitinib were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which were further diluted in culture medium to the desired experimental concentrations.
Cell Viability Assay
The anti-proliferative effects of Antimycin A and gefitinib were assessed using a cell viability assay. PC-9/GR cells were seeded in 96-well plates and allowed to adhere overnight. The following day, the cells were treated with Antimycin A alone, gefitinib alone, or a combination of both drugs at the indicated concentrations. Control cells were treated with DMSO at a concentration equivalent to that in the drug-treated wells. After a 48-hour incubation period, cell viability was determined using a standard colorimetric assay, such as the MTT or WST-1 assay, which measures the metabolic activity of viable cells. The absorbance was measured using a microplate reader, and the percentage of cell viability was calculated relative to the control group.
Synergy Analysis
The synergistic effect of the drug combination was evaluated using isobologram analysis. This method involves plotting the concentrations of the two drugs that produce a specific level of effect (e.g., 50% inhibition of cell proliferation) when used in combination. A combination index (CI) is then calculated. A CI value less than 1 indicates synergy, a CI value equal to 1 indicates an additive effect, and a CI value greater than 1 indicates antagonism.
Visualizing the Mechanisms and Workflows
To better understand the underlying processes, the following diagrams illustrate the proposed signaling pathway of Antimycin A's action and a typical experimental workflow for assessing drug synergy.
Caption: Proposed signaling pathway of Antimycin A and Gefitinib synergy.
Caption: Experimental workflow for assessing drug synergy.
Future Directions
The synergistic effect of Antimycin A with gefitinib highlights a promising strategy to overcome drug resistance in lung cancer. Further research is warranted to explore the synergistic potential of Antimycin A with a broader range of chemotherapeutic agents and targeted therapies across various cancer types. The elucidation of the precise molecular mechanisms underlying these synergistic interactions will be crucial for the rational design of novel and more effective combination cancer therapies.
References
Comparative Efficacy of Antimycin A8b and Alternatives in Cellular Respiration Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Antimycin A8b and other mitochondrial inhibitors across various species and cell types. This compound belongs to the Antimycin A family, potent inhibitors of the mitochondrial electron transport chain. Understanding its comparative efficacy is crucial for selecting the appropriate tool for research in cellular metabolism, apoptosis, and drug discovery.
Introduction to Antimycin A and its Analogs
Antimycins are a class of antibiotics produced by Streptomyces species that inhibit cellular respiration by blocking the electron transfer at Complex III (cytochrome c reductase) of the mitochondrial electron transport chain. This inhibition leads to an increase in the production of reactive oxygen species (ROS) and can induce apoptosis. The general structure of Antimycin A consists of a nine-membered dilactone ring core with various acyl groups at the C-8 position, which gives rise to different analogs.
This compound is characterized by a 3-methylbutanoyl (isovaleryl) group at the C-8 position. Its specific efficacy, while not extensively documented in publicly available literature, can be inferred from the structure-activity relationships of other Antimycin A analogs. Studies have shown that modifications at the C-8 position are generally well-tolerated, suggesting that this compound is likely a potent inhibitor of mitochondrial respiration.
Comparative Efficacy Data
The following tables summarize the available quantitative data on the efficacy of Antimycin A and its alternatives in various cell lines.
| Inhibitor | Cell Line | Species | IC50 Value | Reference |
| Antimycin A | HepG2 | Human | 15.97 nM | [1] |
| Antimycin A | L6 | Rat | ~10 µM (in glucose media) | |
| Antimycin A | H9c2 | Rat | ~1 µM (in glucose media) | |
| Rotenone | HepG2 | Human | 56.15 nM | [1] |
Note: IC50 values can vary depending on the experimental conditions, such as the cell culture medium (e.g., glucose vs. galactose) and the duration of exposure.
Alternatives to Antimycin A
Several other compounds are used to inhibit mitochondrial Complex III, each with its own specific binding site and mechanism of action.
-
Rotenone: A well-characterized inhibitor of Complex I of the electron transport chain. It is often used in comparative studies with Complex III inhibitors to dissect the specific roles of different parts of the respiratory chain.
-
Myxothiazol: A potent and specific inhibitor of Complex III. It binds to a different site on Complex III (the Qo site) than Antimycin A (the Qi site), leading to different effects on ROS production. Myxothiazol does not typically induce the same level of ROS production as Antimycin A.[2]
Signaling Pathways and Experimental Workflows
The inhibition of mitochondrial Complex III by Antimycin A triggers a cascade of cellular events, primarily mediated by the production of reactive oxygen species (ROS).
Caption: Signaling pathway of Antimycin A-induced apoptosis.
A common experimental workflow to assess the efficacy of mitochondrial inhibitors involves measuring the oxygen consumption rate (OCR) using a Seahorse XF Analyzer.
Caption: Experimental workflow for Seahorse XF Cell Mito Stress Test.
Experimental Protocols
Determination of IC50 using MTT Assay
This protocol is a standard method for determining the concentration of a compound that inhibits cell viability by 50%.
Materials:
-
Adherent cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound or other inhibitors (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density that will not reach confluency during the experiment and incubate overnight.
-
Prepare serial dilutions of the inhibitor in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the control and plot the results to determine the IC50 value.
Seahorse XF Cell Mito Stress Test
This protocol measures key parameters of mitochondrial respiration.
Materials:
-
Seahorse XF96 or XFe24 Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant Solution
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Oligomycin, FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone), and Rotenone/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)
Procedure:
-
Seed cells in a Seahorse XF microplate and incubate overnight.
-
Hydrate the sensor cartridge with Seahorse XF Calibrant solution overnight at 37°C in a non-CO2 incubator.
-
On the day of the assay, remove the culture medium from the cells and wash with pre-warmed Seahorse XF assay medium.
-
Add fresh assay medium to each well and incubate the plate at 37°C in a non-CO2 incubator for 1 hour.
-
Load the injector ports of the hydrated sensor cartridge with the mitochondrial stress test compounds (Port A: Oligomycin, Port B: FCCP, Port C: Rotenone/Antimycin A).
-
Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.
-
Replace the calibrant plate with the cell culture plate and start the assay.
-
The instrument will measure the basal oxygen consumption rate (OCR) and then sequentially inject the compounds to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[3][4][5][6][7]
Conclusion
This compound, as a member of the Antimycin A family, is expected to be a potent inhibitor of mitochondrial Complex III. While specific comparative data for the A8b variant is limited, the provided information on Antimycin A and its alternatives, along with detailed experimental protocols, offers a solid foundation for researchers to design and execute experiments to evaluate its efficacy in their specific model systems. The choice of inhibitor will depend on the specific research question, with alternatives like Myxothiazol offering a different mode of action and ROS production profile. The use of standardized assays, such as the Seahorse XF Cell Mito Stress Test, is highly recommended for generating robust and comparable data.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Seahorse XF Analysis of Glycolysis and Mitochondrial Respiration [bio-protocol.org]
- 5. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. content.protocols.io [content.protocols.io]
- 7. Analysis of mitochondrial respiration [bio-protocol.org]
Safety Operating Guide
Proper Disposal of Antimycin A: A Guide for Laboratory Professionals
Antimycin A is a highly toxic substance that requires strict disposal procedures to ensure the safety of laboratory personnel and to prevent environmental contamination.[1][2][3] As a potent respiratory inhibitor, it is fatal if swallowed and very toxic to aquatic life with long-lasting effects.[4][5] Therefore, all waste containing Antimycin A must be treated as hazardous waste and handled in accordance with local, state, and federal regulations.[1][6]
Personal Protective Equipment (PPE)
Before handling Antimycin A or its waste, it is imperative to be equipped with the appropriate personal protective equipment. This includes:
-
Gloves: Chemical-resistant gloves.
-
Protective Clothing: A lab coat or other protective garments.
-
Eye Protection: Safety glasses or goggles.
-
Respiratory Protection: A dust respirator or an air-purifying respirator, especially when handling the solid form or if there is a potential for aerosolization.[1]
Disposal of Unused Antimycin A and Contaminated Materials
All materials that have come into contact with Antimycin A, including unused product, contaminated solutions, and disposable labware (e.g., pipette tips, tubes), must be disposed of as hazardous waste.[7]
General Disposal Procedures:
-
Segregation: Do not mix Antimycin A waste with other chemical waste streams unless compatibility has been confirmed.
-
Collection: Collect all Antimycin A waste in a designated, leak-proof, and clearly labeled container.[1] The container should be kept tightly closed when not in use.[3]
-
Labeling: The waste container must be labeled as "Hazardous Waste" and clearly indicate "Antimycin A."
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company. Consult your institution's Environmental Health and Safety (EHS) office for specific procedures.[4][6]
Some university protocols suggest that disposable items that are not "grossly contaminated" and are dry may be disposed of in regular trash; however, it is crucial to consult with your institution's Chemical Hygiene Officer to confirm this practice.[2]
Spill Cleanup Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
| Spill Type | Containment & Cleanup | Decontamination |
| Minor Spill | - Evacuate non-essential personnel. - For solid Antimycin A, use a dry cleanup procedure to avoid generating dust. Dampen with water if necessary. - For solutions, absorb the spill with an inert material like sand, earth, or vermiculite. - Collect the spilled material and cleanup debris into a labeled container for hazardous waste disposal.[1] | - Wash the spill area with soap and water. - Collect all wash water for treatment and disposal as hazardous waste. Do not allow it to enter drains.[1] |
| Major Spill | - Evacuate the area immediately and move upwind. - Alert emergency responders and inform them of the nature and location of the hazard. - Only trained personnel with full-body protective clothing and breathing apparatus should handle the cleanup. - Prevent the spill from entering drains or waterways. - Contain the spill with sand, earth, or vermiculite. - Collect the recoverable product and contaminated materials into labeled drums for disposal.[1] | - Decontaminate the area and all equipment used in the cleanup. - Launder all protective clothing before reuse.[1] |
Antimycin A Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of Antimycin A.
Caption: Workflow for the safe disposal of Antimycin A waste and spill management.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Antimycin A
FOR IMMEDIATE RELEASE
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Antimycin A. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
Antimycin A is a potent respiratory inhibitor and is classified as highly toxic.[1][2] It is fatal if swallowed and toxic upon inhalation or skin contact.[2][3] Furthermore, it poses a significant threat to aquatic life with long-lasting effects.[3][4][5] This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal methods for Antimycin A.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling Antimycin A to prevent exposure through any route.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving is highly recommended) | Provides a robust barrier against skin contact.[1][2] Double-gloving adds an extra layer of safety. |
| Eye Protection | Splash goggles or safety glasses with side shields | Protects eyes from splashes and aerosols.[1][6] |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes | Prevents incidental skin contact with contaminated surfaces.[1][7] |
| Respiratory Protection | Required when handling the solid form outside of a certified chemical fume hood to avoid inhalation of the powder. A dust/mist respirator is recommended. | Antimycin A is toxic if inhaled.[2] |
| Additional for large quantities or high-risk procedures | Face shield, disposable coveralls | Offers enhanced protection for face and clothing during procedures with a higher risk of splashing or aerosol generation.[6] |
Operational Plan: From Preparation to Disposal
All work with Antimycin A must be conducted within a certified chemical fume hood to minimize inhalation risk.[1]
Preparation and Handling
-
Designated Area: All work with Antimycin A should be performed in a designated and clearly marked area within a chemical fume hood.
-
Pre-Handling Check: Before starting, ensure that an eyewash station and safety shower are readily accessible and unobstructed.[2]
-
Donning PPE: Put on all required PPE as specified in the table above before entering the designated handling area.
-
Weighing and Reconstitution: When handling the solid form, use a dedicated, clean spatula and weighing vessel. To avoid generating dust, handle the powder gently. Reconstitute the solid in the appropriate solvent within the fume hood.
-
Solution Handling: Once in solution, keep the container tightly sealed when not in use.
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[2][4] Avoid touching personal items such as phones or pens while working with Antimycin A.
-
Post-Handling: After handling, thoroughly wash hands with soap and water before leaving the laboratory.[2][4]
Spill Response
In the event of a spill, immediate and appropriate action is crucial.
-
Minor Spill (within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[2]
-
Carefully collect the absorbent material and any contaminated debris into a clearly labeled, sealed container for hazardous waste disposal.[2]
-
Decontaminate the spill area with a suitable cleaning agent.
-
-
Major Spill (outside a fume hood or a large volume):
-
Evacuate all personnel from the affected area immediately.[2]
-
Alert your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.
-
Prevent entry to the contaminated area.
-
Provide EHS with the Safety Data Sheet (SDS) for Antimycin A upon their arrival.
-
Disposal Plan
All materials contaminated with Antimycin A must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[2]
-
Waste Segregation: Collect all Antimycin A-contaminated waste in a dedicated, leak-proof, and clearly labeled hazardous waste container. This includes:
-
Unused or expired Antimycin A.
-
Contaminated PPE (gloves, disposable lab coats, etc.).
-
Pipette tips, tubes, and other disposables that have come into contact with Antimycin A.
-
Spill cleanup materials.
-
-
Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name "Antimycin A".
-
Storage of Waste: Store the hazardous waste container in a designated, secure area, away from incompatible materials, until it is collected by your institution's EHS or a licensed hazardous waste disposal contractor.
-
Empty Containers: The first rinse of any "empty" container that held Antimycin A must be collected as hazardous waste. For highly toxic substances like Antimycin A, it is recommended that the first three rinses be collected as hazardous waste.
Quantitative Toxicity Data
The following table summarizes the acute toxicity data for Antimycin A. This data underscores the high toxicity of the compound and the importance of the safety measures outlined in this guide.
| Route of Exposure | Species | LD50 Value |
| Oral | Rat | 28 mg/kg |
| Oral | Mouse | 55 mg/kg |
| Intraperitoneal | Rat | 810 µg/kg |
| Intraperitoneal | Mouse | 820 µg/kg |
| Subcutaneous | Rat | 25 mg/kg |
| Subcutaneous | Mouse | 1,600 µg/kg |
Data sourced from Cayman Chemical Safety Data Sheet.
Experimental Workflow for Safe Handling of Antimycin A
Caption: Logical workflow for handling Antimycin A.
References
- 1. nj.gov [nj.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. research.uga.edu [research.uga.edu]
- 4. agilent.com [agilent.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. amherst.edu [amherst.edu]
- 7. ANTIMYCIN A | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
